Methyl retinoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-DXYSAURFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316812 | |
| Record name | Methyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339-16-2 | |
| Record name | Methyl retinoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL RETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Biological Activity of Methyl Retinoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that serves as a valuable tool in in vitro research to elucidate the mechanisms of retinoid signaling. Like its parent compound, all-trans-retinoic acid (ATRA), this compound exerts its biological effects primarily through the activation of nuclear retinoic acid receptors (RARs), leading to the modulation of gene expression that governs cellular proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its mechanism of action, effects on various cell types, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Retinoids, a class of compounds derived from vitamin A, are critical regulators of numerous biological processes. All-trans-retinoic acid (ATRA) is the most biologically active endogenous retinoid, playing a pivotal role in embryonic development, tissue homeostasis, and cellular differentiation.[1] this compound, a more lipophilic and cell-permeable derivative of ATRA, is frequently utilized in in vitro studies to investigate retinoid-mediated cellular responses. Its ability to readily cross cell membranes makes it an effective tool for studying the downstream effects of RAR activation. This guide will delve into the known in vitro biological activities of this compound, with a focus on its molecular mechanisms and experimental evaluation.
Mechanism of Action: The RAR/RXR Signaling Pathway
The primary mechanism of action for this compound, like other retinoids, is the activation of the retinoic acid receptor (RAR) signaling pathway.[1][2]
2.1. Receptor Binding and Heterodimerization: this compound is believed to be hydrolyzed to retinoic acid within the cell to bind to one of the three RAR subtypes: RARα, RARβ, or RARγ.[1] Upon ligand binding, the RAR undergoes a conformational change and forms a heterodimer with a retinoid X receptor (RXR).[1]
2.2. DNA Binding and Transcriptional Regulation: This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the heterodimer is often bound to corepressor proteins, which inhibit gene transcription. The binding of an agonist, such as retinoic acid derived from this compound, induces the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes involved in a wide array of cellular functions. More than 500 genes are estimated to be regulated by the RAR/RXR signaling pathway.
Figure 1. RAR/RXR Signaling Pathway Activation by this compound.
In Vitro Biological Activities
The activation of the RAR/RXR signaling pathway by this compound leads to a variety of observable biological effects in vitro, primarily related to the control of cell fate and growth.
3.1. Inhibition of Cell Proliferation and Cytotoxicity: Retinoids are well-documented inhibitors of cell proliferation in numerous cancer cell lines. While specific IC50 values for this compound are not as widely reported as for ATRA, studies on various cancer cell lines have demonstrated the dose-dependent cytotoxic effects of retinoic acid.
| Cell Line | Compound | IC50 (µg/mL) | Assay | Reference |
| MCF-7 (Breast Cancer) | Retinoic Acid | 139.9 ± 4.6 | MTT | |
| CAL-51 (Breast Cancer) | Retinoic Acid | 169.1 ± 8.2 | MTT | |
| AMJ13 (Breast Cancer) | Retinoic Acid | 104.7 ± 3.8 | MTT | |
| HBL-100 (Normal) | Retinoic Acid | 454.8 ± 5.7 | MTT | |
| A549 (Lung Carcinoma) | ATRA | 92.3 ± 8.0 (at 6 days) | CellTiter-Glo | |
| A549 (Lung Carcinoma) | Tamibarotene (Am80) | 49.1 ± 8.1 (at 6 days) | CellTiter-Glo | |
| Table 1: Cytotoxicity of Retinoic Acid and its Analogs in Various Cell Lines. |
3.2. Induction of Cell Differentiation: A hallmark of retinoid activity is the induction of cellular differentiation. This has been extensively studied in the context of neuronal and hematopoietic lineages. This compound, as a precursor to retinoic acid, is expected to initiate similar differentiation programs. For instance, retinoic acid is a key component in protocols for the differentiation of pluripotent stem cells into neurons. It has also been shown to induce the differentiation of malignant cells, such as in neuroblastoma and acute promyelocytic leukemia, leading to a loss of their proliferative capacity.
3.3. Induction of Apoptosis: In addition to cytostatic and differentiation-inducing effects, retinoids can also trigger apoptosis in certain cell types. The apoptotic response to retinoids can be mediated through various pathways and is often cell-type specific. For example, in mouse thymocytes, retinoic acid-induced apoptosis is mediated by RARγ.
Modulation of Other Signaling Pathways
While the RAR/RXR pathway is the primary mediator of retinoid action, there is evidence of crosstalk with other significant signaling pathways.
4.1. Transforming Growth Factor-β (TGF-β) Signaling: The interplay between retinoid and TGF-β signaling is complex and context-dependent. In some systems, retinoids can suppress TGF-β signaling, while in others, they can enhance it. This crosstalk can be mediated by shared transcriptional corepressors like TG-interacting factor (TGIF).
4.2. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Retinoic acid has been shown to activate the p38 MAPK pathway in various cell types. This activation can be involved in mediating some of the biological effects of retinoids, including the regulation of coactivator degradation and downstream gene expression.
Experimental Protocols
5.1. Cell Viability and Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Figure 2. MTT Assay Workflow for Assessing Cell Viability.
5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
5.3. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR): qRT-PCR is used to measure the changes in the expression levels of specific target genes in response to this compound treatment.
Protocol:
-
RNA Extraction: Treat cells with this compound, then lyse the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: Perform the qPCR cycling and monitor the fluorescence in real-time.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.
Conclusion
This compound is a valuable research tool for investigating the in vitro biological effects of retinoid signaling. Its primary mechanism of action involves the activation of the RAR/RXR pathway, leading to the regulation of gene expression that controls cell proliferation, differentiation, and apoptosis. While it is often used as a more cell-permeable prodrug of retinoic acid, further research is needed to fully characterize its unique biological activities and to establish a comprehensive profile of its quantitative effects on various cell types. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other retinoids.
References
An In-depth Technical Guide on the Core Mechanism of Action of Methyl Retinoate in Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl retinoate, a methyl ester derivative of all-trans retinoic acid (ATRA), is a retinoid that plays a role in regulating cell differentiation. While specific quantitative data on the binding affinity and potency of this compound are not extensively available in public literature, its mechanism of action is understood to follow the established pathway of other retinoids. This guide elucidates the core mechanism, drawing parallels with the well-characterized actions of ATRA. This compound is presumed to act as a ligand for retinoic acid receptors (RARs), initiating a transcriptional cascade that leads to changes in gene expression and ultimately, cell differentiation. This document provides a comprehensive overview of the signaling pathway, quantitative data for analogous compounds, detailed experimental protocols for studying retinoid activity, and visualizations of the key processes.
The Core Mechanism: RAR/RXR-Mediated Gene Transcription
The biological effects of this compound are mediated through its interaction with the nuclear receptor superfamily, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] There are three subtypes of each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ.[2]
In the absence of a ligand, RAR/RXR heterodimers are bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1] This complex is associated with corepressor proteins, which leads to the transcriptional repression of these genes.[1]
Upon entering the cell, a retinoid ligand like this compound is thought to bind to the ligand-binding pocket of the RAR within the heterodimer. This binding induces a conformational change in the RAR protein, leading to the dissociation of the corepressor complex and the recruitment of coactivator proteins.[1] These coactivator complexes often possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones and a more open chromatin structure, facilitating gene transcription. The activated RAR/RXR heterodimer then promotes the transcription of downstream target genes, initiating a cascade of events that drive cell differentiation.
It is important to note that the carboxylic acid group of retinoic acid is crucial for high-affinity binding to the polar pocket of the RAR ligand-binding domain. The esterification of this group in this compound likely results in a reduced binding affinity and, consequently, a lower potency compared to ATRA.
Figure 1: this compound Signaling Pathway.
Quantitative Data for Retinoid Receptor Activation
| Retinoid | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) |
| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |
| 9-cis-Retinoic Acid | 13 | 173 | 58 |
| 13-cis-Retinoic Acid | 124 | 47 | 36 |
| 4-oxo-Retinoic Acid | 33 | 8 | 89 |
| Table 1: EC50 values of various retinoids for the activation of RAR subtypes. |
Key Target Genes in Cell Differentiation
Retinoid signaling regulates a vast array of genes involved in cell cycle control, apoptosis, and differentiation. Among the most critical direct targets are the Hox genes , which are master regulators of embryonic development and patterning. Retinoic acid has been shown to induce the expression of Hox genes in a concentration- and time-dependent manner, following a 3' to 5' activation pattern along the Hox gene clusters.
Other key target genes involved in neuronal differentiation include:
-
RARβ: Often upregulated by retinoids, creating a positive feedback loop.
-
Cyp26a1: An enzyme that catabolizes retinoic acid, providing a negative feedback mechanism.
-
Neurogenins and NeuroD: Proneural and neurogenic transcription factors.
The table below presents examples of fold-changes in gene expression in response to ATRA in glioblastoma stem cells.
| Gene | Cell Line | Fold Change (mRNA) |
| SOX2 | U87-MG | 3.7-fold decrease |
| Nestin | U87-MG | 4.1-fold decrease |
| MGMT | U87-MG | 2.6-fold decrease |
| SOX2 | A172 | 2.9-fold decrease |
| Nestin | A172 | 3.3-fold decrease |
| MGMT | A172 | 2.2-fold decrease |
| Table 2: Changes in gene expression in response to all-trans retinoic acid. |
Epigenetic Regulation
Beyond direct transcriptional activation, retinoids induce lasting changes in cell fate through epigenetic modifications. The binding of the RAR/RXR heterodimer and the recruitment of coactivators can lead to:
-
Histone Acetylation: As mentioned, HAT activity increases histone acetylation, leading to a more open and transcriptionally active chromatin state.
-
Histone Methylation: Retinoid signaling can also influence histone methylation patterns. For example, it can lead to a decrease in repressive marks like H3K9me2 and H3K9me3 and an increase in activating marks like H3K4me3 at the RARE and promoter regions of target genes.
-
DNA Methylation: Retinoid treatment can also lead to changes in DNA methylation, further solidifying the differentiated state.
Experimental Protocols
To study the mechanism of action of this compound, a series of in vitro and cellular assays are essential. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) to a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
[3H]-all-trans retinoic acid (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [3H]-ATRA (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Add the recombinant RAR protein to initiate the binding reaction.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ATRA).
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]-ATRA binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
The Discovery and Scientific Journey of Methyl Retinoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that has played a significant role in the broader exploration of vitamin A's physiological functions. As a derivative of retinoic acid, it serves as a valuable tool in dermatological and cancer research, primarily through its interaction with nuclear retinoic acid receptors (RARs). This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside an exploration of its mechanism of action within the context of retinoid signaling pathways.
Discovery and History
The story of this compound is intrinsically linked to the intensive research into vitamin A and its derivatives that began in the early 20th century. Following the isolation and structural elucidation of vitamin A, scientific efforts turned towards the synthesis of this vital nutrient and its metabolites.
The 1940s marked a pivotal period in retinoid chemistry. The pioneering work of Dutch chemists David Adriaan van Dorp and Jozef Ferdinand Arens, as well as Otto Isler and his colleagues in Switzerland, led to the successful synthesis of vitamin A and its derivatives, including vitamin A acid (retinoic acid) and its esters.[1] While a singular "discovery" paper for this compound is not readily identifiable, its synthesis was a logical extension of the methods developed for retinoic acid. The esterification of the carboxylic acid group of retinoic acid to form this compound was a straightforward chemical modification.
Early biological studies with this compound explored its ability to substitute for vitamin A in various physiological processes. These investigations revealed that while this compound could support growth, it could not fully replicate all the functions of vitamin A, such as its role in vision and reproduction. This distinction was crucial in delineating the specific functions of different retinoids and paved the way for understanding their diverse biological roles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
Table 1: Physicochemical and Spectroscopic Data for all-trans-Methyl Retinoate
| Property | Value | Reference(s) |
| Chemical Name | methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate | [2] |
| CAS Number | 339-16-2 | [2] |
| Molecular Formula | C₂₁H₃₀O₂ | [2] |
| Molecular Weight | 314.46 g/mol | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 63-65 °C | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in water. | |
| UV/Vis (λmax) | ~350 nm | |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.03 (s, 6H), ~1.70 (s, 3H), ~2.01 (s, 3H), ~2.36 (s, 3H), ~3.70 (s, 3H), ~5.5-7.8 (m, 6H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): ~12.8, 19.2, 21.7, 28.9, 33.1, 34.2, 39.5, 51.0, 118.9, 127.3, 129.5, 130.1, 134.8, 137.4, 139.0, 152.9, 167.4 | |
| IR (KBr) | ν (cm⁻¹): ~2925 (C-H stretch), ~1710 (C=O stretch, ester), ~1610 (C=C stretch), ~1150 (C-O stretch) | |
| Mass Spectrometry (EI) | m/z: 314 (M⁺), 255, 195, 159 |
Experimental Protocols
Synthesis of all-trans-Methyl Retinoate
This protocol is based on a Wittig-Horner reaction, a common method for forming carbon-carbon double bonds.
Materials:
-
β-ionone
-
Methyl diethylphosphonoacetate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add methyl diethylphosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Wittig-Horner Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve β-ionone (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure to yield all-trans-methyl retinoate as a yellow crystalline solid.
Radioligand Binding Assay for Retinoic Acid Receptors (RARs)
This protocol provides a general framework for assessing the binding affinity of this compound to RARs.
Materials:
-
Nuclear extracts from cells expressing RARα, RARβ, or RARγ, or purified recombinant RAR ligand-binding domains (LBDs).
-
[³H]-all-trans-retinoic acid (radioligand)
-
Unlabeled all-trans-retinoic acid (for determining non-specific binding and as a positive control)
-
This compound (test compound)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing KCl, DTT, and glycerol)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid in binding buffer.
-
Non-specific Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid + excess unlabeled all-trans-retinoic acid in binding buffer.
-
Competition Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid + varying concentrations of this compound in binding buffer.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily by acting as a ligand for the retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. There are three main subtypes of RARs: RARα, RARβ, and RARγ. These receptors function as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis.
The generally accepted mechanism of action for retinoids like this compound involves the following steps:
-
Cellular Uptake and Transport: this compound, being lipophilic, can diffuse across the cell membrane. Inside the cell, it may be hydrolyzed to retinoic acid, or it may interact directly with cellular retinoic acid-binding proteins (CRABPs) that facilitate its transport to the nucleus.
-
Receptor Binding and Activation: In the nucleus, all-trans-retinoic acid (and presumably its active form derived from this compound) binds to the ligand-binding domain of an RAR.
-
Heterodimerization and DNA Binding: The RAR forms a heterodimer with a retinoid X receptor (RXR). This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins that inhibit gene transcription. Upon ligand binding, a conformational change occurs in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex, which often includes histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more accessible for transcription by RNA polymerase II. This ultimately leads to the up- or down-regulation of target gene expression.
While this compound is generally considered a pro-drug for retinoic acid, some studies suggest that ester derivatives of retinoids may have their own unique biological activities or pharmacokinetic profiles. The precise binding affinities of this compound for the different RAR subtypes, in comparison to retinoic acid, are not extensively documented in publicly available literature and represent an area for further investigation.
Diagrams
Caption: Workflow for the synthesis of all-trans-methyl retinoate.
Caption: Simplified signaling pathway of this compound.
Conclusion
This compound, a simple ester of retinoic acid, has been a valuable compound in the field of retinoid research. Its history is intertwined with the foundational discoveries in vitamin A chemistry and biology. While often considered a pro-drug for retinoic acid, its distinct physicochemical properties and potential for unique biological activities warrant its continued study. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in various therapeutic areas, from dermatology to oncology. Further research into its specific interactions with RAR subtypes and its comparative effects on gene expression will undoubtedly unveil new facets of this important retinoid.
References
"Methyl retinoate" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl retinoate, a derivative of vitamin A and a member of the retinoid family. This document covers its fundamental chemical properties, synthesis, and its significant role in biological research and drug development, with a focus on the retinoic acid signaling pathway.
Core Properties of this compound
This compound is the methyl ester of retinoic acid. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 339-16-2 | [1][2][3] |
| Molecular Formula | C₂₁H₃₀O₂ | [1][4] |
| Molecular Weight | 314.46 g/mol | |
| IUPAC Name | methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
| Synonyms | Retinoic acid methyl ester, Vitamin A acid methyl ester, all-trans-Retinoic Acid Methyl Ester |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often involving the modification of β-ionone as a starting material. One common approach is a C15 + C6 synthesis strategy.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol outlines a general method for synthesizing this compound, adapted from synthetic strategies for retinoic acid.
-
Preparation of the C15 Aldehyde:
-
Start with commercially available β-ionone.
-
Perform a condensation reaction with cyanoacetic acid, followed by decarboxylation to yield a C15 nitrile.
-
Reduce the C15 nitrile using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent like toluene to obtain the C15 aldehyde.
-
-
Knoevenagel Condensation:
-
The C15 aldehyde is then condensed with methyl 3-methyl-2-butenoate in a solvent such as methanol. This C6 module extends the carbon chain to form the full C21 backbone of this compound.
-
-
Purification:
-
The crude product is purified using column chromatography to yield the final this compound product.
-
Biological Significance and Applications
This compound, like other retinoids, is crucial in various biological processes. Its applications in research and drug development stem from its ability to influence cell differentiation, proliferation, and apoptosis.
The Retinoic Acid Signaling Pathway
Retinoids exert their effects by activating specific nuclear receptors. The canonical retinoic acid (RA) signaling pathway is a key mechanism in embryonic development and cellular regulation.
-
Cellular Uptake and Conversion: Retinol (Vitamin A) is transported into the cell and oxidized to retinaldehyde, and then further oxidized to retinoic acid (the active form).
-
Nuclear Translocation: Retinoic acid is transported into the nucleus.
-
Receptor Binding and Dimerization: In the nucleus, retinoic acid binds to the Retinoic Acid Receptor (RAR). This complex then forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding and Gene Transcription: The RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
-
Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, which modulate histone acetylation and chromatin structure, thereby activating or repressing the transcription of downstream genes that control various cellular processes.
Applications in Drug Development and Research
Retinoids, including the parent compound of this compound, all-trans-retinoic acid (tretinoin), have significant therapeutic applications.
-
Dermatology: Tretinoin is widely used topically to treat acne vulgaris, photoaging, and hyperpigmentation.
-
Oncology: Oral tretinoin is a key therapeutic agent for inducing remission in patients with acute promyelocytic leukemia (APL).
-
Research: this compound serves as a valuable tool in laboratory settings to study the effects of retinoids on cellular processes. For example, it has been used to investigate degenerative changes in seminiferous tubules in animal models and to study neuronal differentiation in cell lines.
Experimental Workflow: Nanoparticle Drug Delivery
To enhance the stability and delivery of retinoids, nanoparticle-based formulations are being explored. The following workflow outlines the preparation of retinoic acid-loaded nanoparticles, a technique applicable to this compound.
This "Colloidal-Coating" method involves dissolving the retinoid and a polymer in an alkaline solution. As the pH is gradually lowered, the polymer precipitates, encapsulating the drug to form nanoparticles. This process can yield high drug loading efficiency and produces nanoparticles suitable for further in vitro and in vivo studies.
Handling and Storage
Retinoids are unstable compounds that are susceptible to oxidation and isomerization, particularly when exposed to air, light, and heat. Therefore, proper handling and storage are crucial.
-
Storage: Store in airtight, opaque containers under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
-
Handling: Work should be conducted under subdued light. Solvents should be free of dissolved oxygen and peroxides.
References
Metabolic Pathways of Methyl Retinoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl retinoate, a methyl ester of retinoic acid, is a synthetic retinoid that serves as a prodrug for retinoic acid, a crucial signaling molecule involved in various physiological processes, including cell growth, differentiation, and apoptosis. The metabolic fate of this compound is of significant interest in pharmacology and drug development, as its conversion to the active form, retinoic acid, and subsequent metabolism dictates its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its hydrolysis, the subsequent oxidative metabolism of retinoic acid, and conjugation reactions. This document includes available quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
Retinoids, a class of compounds derived from vitamin A, are essential regulators of numerous biological functions. Methyl retino-ate, as a synthetic derivative, is primarily valued for its conversion to all-trans-retinoic acid (ATRA), the most biologically active endogenous retinoid. The metabolic journey of this compound begins with its absorption and subsequent enzymatic hydrolysis. The liberated retinoic acid then enters its own complex metabolic network, which includes oxidation by cytochrome P450 (CYP) enzymes and conjugation to form more polar, excretable metabolites. Understanding these pathways is critical for predicting the pharmacokinetic and pharmacodynamic profile of this compound and for the design of novel retinoid-based therapeutics.
Core Metabolic Pathways
The metabolism of this compound can be broadly categorized into two main phases:
-
Phase 1: Hydrolysis. The initial and rate-limiting step in the activation of this compound is its hydrolysis to retinoic acid and methanol. This reaction is catalyzed by various esterases present in tissues such as the liver, skin, and intestines.
-
Phase 2: Metabolism of Retinoic Acid. Once formed, retinoic acid undergoes further metabolism primarily through two pathways:
-
Oxidation: Cytochrome P450 enzymes, particularly the CYP26 family (CYP26A1, CYP26B1, and CYP26C1), are responsible for the oxidative metabolism of retinoic acid into more polar metabolites, such as 4-hydroxy-retinoic acid and 4-oxo-retinoic acid.
-
Glucuronidation: Retinoic acid can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form retinoyl-β-glucuronide, a water-soluble metabolite that is readily excreted.
-
digraph "Metabolic_Pathways_of_Methyl_Retinoate" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
MethylRetinoate [label="this compound", fillcolor="#FBBC05"];
RetinoicAcid [label="Retinoic Acid (ATRA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxidizedMetabolites [label="Oxidized Metabolites\n(4-OH-RA, 4-oxo-RA, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
RetinoylGlucuronide [label="Retinoyl-β-glucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"];
Excretion [label="Excretion", shape=ellipse, fillcolor="#FFFFFF"];
// Edges
MethylRetinoate -> RetinoicAcid [label="Hydrolysis (Esterases)"];
RetinoicAcid -> OxidizedMetabolites [label="Oxidation (CYP26A1, etc.)"];
RetinoicAcid -> RetinoylGlucuronide [label="Glucuronidation (UGTs)"];
OxidizedMetabolites -> Excretion;
RetinoylGlucuronide -> Excretion;
}
Simplified signaling pathway of methyl retino-ate via conversion to ATRA.
Experimental Protocols
In Vitro Hydrolysis of this compound using Liver Microsomes
This protocol is adapted from general procedures for studying drug metabolism using liver microsomes and can be specifically applied to measure the hydrolysis of this compound.
Objective: To determine the rate of hydrolysis of this compound to retinoic acid by liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., a structurally similar, stable compound)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4) and the liver microsomal suspension to a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction:
-
Add the this compound stock solution to the pre-warmed microsomal mixture to achieve the desired final substrate concentration (e.g., a range of concentrations to determine kinetic parameters).
-
Vortex briefly to mix.
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the time course of the reaction.
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Analysis by HPLC-MS/MS:
-
Analyze the supernatant for the concentrations of this compound and retinoic acid using a validated HPLC-MS/MS method.
-
The separation can be achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent and product ions for this compound and retinoic acid for quantification.
Data Analysis:
-
Plot the concentration of retinoic acid formed over time to determine the initial velocity of the reaction.
-
By varying the initial concentration of this compound, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.
```dot
digraph "In_Vitro_Hydrolysis_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Start [label="Start: Prepare Microsomal\nIncubation Mixture", shape=ellipse, fillcolor="#FFFFFF"];
PreIncubate [label="Pre-incubate at 37°C", fillcolor="#FBBC05"];
AddSubstrate [label="Add this compound", fillcolor="#FBBC05"];
Incubate [label="Incubate at 37°C\n(Time Course)", fillcolor="#FBBC05"];
Terminate [label="Terminate Reaction\n(Ice-cold ACN + IS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Process [label="Centrifuge and Collect\nSupernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analyze [label="Analyze by HPLC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End: Determine Hydrolysis Rate", shape=ellipse, fillcolor="#FFFFFF"];
// Edges
Start -> PreIncubate;
PreIncubate -> AddSubstrate;
AddSubstrate -> Incubate;
Incubate -> Terminate;
Terminate -> Process;
Process -> Analyze;
Analyze -> End;
}
An In-depth Technical Guide to the Interaction of Methyl Retinoate with Retinoic Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoic acid receptors (RARs) are critical regulators of cellular differentiation, proliferation, and apoptosis, making them significant targets in therapeutics, particularly in oncology and dermatology. As ligand-activated transcription factors, RARs mediate the biological effects of vitamin A and its derivatives, known as retinoids. This technical guide provides a comprehensive overview of the interaction between methyl retinoinoate, a methyl ester derivative of all-trans retinoic acid (ATRA), and the three RAR isotypes: RARα, RARβ, and RARγ. While specific quantitative binding and activation data for methyl retinoate are not extensively available in peer-reviewed literature, this guide outlines the established mechanisms of RAR activation by retinoids, presents comparative data for the parent compound ATRA, and details the experimental protocols necessary to fully characterize the pharmacological profile of this compound. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other novel retinoids.
Introduction to Retinoic Acid Signaling
Retinoic acid signaling is a pivotal pathway in vertebrate development and cellular homeostasis. The biological effects of retinoids are primarily mediated by two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] There are three distinct isotypes of RARs (α, β, and γ), each encoded by a separate gene.[1] These receptors function as heterodimers with RXRs.[1] In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and recruits corepressor proteins to inhibit gene transcription.[1]
The binding of an agonist, such as all-trans retinoic acid (ATRA), to the ligand-binding domain (LBD) of RAR induces a conformational change in the receptor. This change leads to the dissociation of corepressors and the subsequent recruitment of coactivator proteins, which facilitates the transcription of downstream target genes.[1] this compound, as the methyl ester of ATRA, is expected to interact with RARs in a similar manner, likely following intracellular hydrolysis to ATRA, or potentially through direct binding to the receptor's ligand-binding pocket.
Signaling Pathway of Retinoic Acid Receptor Activation
The canonical signaling pathway for RAR activation is initiated by the binding of a retinoid agonist. This binding event triggers a cascade of molecular interactions that ultimately leads to the modulation of gene expression.
Figure 1: Retinoic Acid Signaling Pathway.
Comparative Analysis of Ligand Binding and Activation
While specific quantitative data for this compound are pending experimental determination, the following tables summarize the known binding affinities and activation potencies of the parent compound, all-trans retinoic acid (ATRA), and other relevant retinoids for the three RAR isotypes. These values serve as a benchmark for the anticipated activity of this compound.
Table 1: Binding Affinity (Kd/Ki) of Retinoids for Retinoic Acid Receptors
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference |
| All-trans Retinoic Acid | ~2 | ~2 | ~3 | |
| 9-cis-Retinoic Acid | ~0.2-0.7 | ~0.2-0.7 | ~0.2-0.7 | |
| AM580 (RARα-selective) | 0.26 | 1.8 | 3.5 | |
| CD2665 (RARβ/γ-selective) | >1000 | 306 (Ki) | 110 (Ki) |
Table 2: Transcriptional Activation (EC50) of Retinoic Acid Receptors by Retinoids
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference |
| All-trans Retinoic Acid | 4 | 5 | 2 | |
| 9-cis-Retinoic Acid | ~3-20 | ~3-20 | ~3-20 | |
| AM80 (RARα-selective) | 1.1 | 18.2 | 24.5 | |
| AGN 205327 | 3766 | 734 | 32 |
Detailed Experimental Protocols
To elucidate the precise interaction of this compound with RARs, a series of in vitro and cell-based assays are required. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for each RAR isotype (α, β, and γ).
Materials:
-
Human recombinant RARα, RARβ, and RARγ ligand-binding domains (LBDs), often expressed as GST-fusion proteins.
-
[³H]9-cis-Retinoic acid (radioligand).
-
Unlabeled 9-cis-retinoic acid (for determining non-specific binding).
-
Test compound: this compound.
-
Binding buffer (e.g., modified Tris-HCl buffer, pH 7.4).
-
Anti-GST antibody.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Prepare a reaction mixture containing the human recombinant RAR-LBD, [³H]9-cis-Retinoic acid at a concentration near its Kd (e.g., 3 nM), and anti-GST antibody in binding buffer.
-
To determine total binding, incubate the reaction mixture with a vehicle control (e.g., DMSO).
-
To determine non-specific binding, incubate the reaction mixture with a high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM).
-
For competition binding, incubate the reaction mixture with serial dilutions of this compound.
-
Incubate all samples for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).
-
Separate the bound from free radioligand. This can be achieved by various methods, such as filtration through glass fiber filters or size-exclusion chromatography.
-
Quantify the amount of bound radioactivity in each sample using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Radioligand Binding Assay Workflow.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Objective: To determine the potency (EC50) and efficacy of this compound in activating each RAR isotype.
Materials:
-
A suitable mammalian cell line (e.g., HEK293) that does not endogenously express high levels of RARs.
-
Expression vectors for full-length human RARα, RARβ, and RARγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
A reference agonist (e.g., ATRA).
-
Luciferase assay reagent.
-
A luminometer.
Protocol:
-
Co-transfect the mammalian cells with an RAR expression vector and the RARE-luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere and recover.
-
Treat the cells with serial dilutions of this compound, a reference agonist, and a vehicle control.
-
Incubate the cells for a period sufficient for gene transcription and protein expression (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Figure 3: Luciferase Reporter Assay Workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the RAR-LBD and a coactivator peptide.
Objective: To quantify the ability of this compound to promote the recruitment of a coactivator peptide to each RAR isotype.
Materials:
-
GST-tagged RARα, RARβ, and RARγ LBDs.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1, SRC-2, or SRC-3) (acceptor fluorophore).
-
Test compound: this compound.
-
A reference agonist.
-
Assay buffer.
-
A microplate reader capable of TR-FRET measurements.
Protocol:
-
In a 384-well plate, add the GST-tagged RAR-LBD to each well.
-
Add serial dilutions of this compound, a reference agonist, and a vehicle control.
-
Add a pre-mixed solution of Tb-labeled anti-GST antibody and fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for a specified time to allow the components to interact.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for terbium) and ~520 nm (for fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm) for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for coactivator recruitment.
References
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry of Methyl Retinoate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of methyl retinoate and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined, along with expected fragmentation patterns and quantitative data.
Introduction
This compound, the methyl ester of retinoic acid, is a synthetic retinoid. Understanding its metabolic fate is crucial for drug development and toxicological studies. In biological systems, this compound is primarily metabolized through hydrolysis to its active form, retinoic acid, followed by oxidation to more polar metabolites such as 4-hydroxy-retinoic acid and 4-oxo-retinoic acid. This document details the analytical methods for the sensitive and specific quantification of this compound and its key metabolites.
Metabolic Pathway of this compound
The metabolic conversion of this compound principally involves two stages. Initially, the ester is hydrolyzed to retinoic acid. Subsequently, this active form undergoes oxidation at the C4 position of the cyclohexenyl ring, leading to the formation of 4-hydroxy-retinoic acid, which is further oxidized to 4-oxo-retinoic acid.
Metabolic conversion of this compound.
Quantitative Analysis by LC-MS/MS
Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are both viable techniques for the analysis of retinoids. Positive ion mode is generally preferred for retinoic acid and its esters due to efficient protonation. The following tables summarize the mass spectrometric parameters for the quantitative analysis of this compound and its metabolites.
Table 1: Mass Spectrometry Parameters for this compound and its Metabolites (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 315.2 | 255.2 | 20 |
| Retinoic Acid | 301.2 | 205.1 | 20 |
| 4-hydroxy-Retinoic Acid | 317.2 | 221.1 | 22 |
| 4-oxo-Retinoic Acid | 315.2 | 203.1 | 25 |
Table 2: Mass Spectrometry Parameters for Retinoic Acid (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Retinoic Acid | 299.2 | 255.2 | 23 |
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound and its metabolites from serum or plasma samples.[1]
Materials:
-
Serum/plasma sample
-
Acetonitrile (ACN)
-
Methyl-tert-butyl ether (MTBE)
-
Internal Standard (IS) solution (e.g., 13-cis-Retinoic acid-d5)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 1:3 water/methanol)
-
LC-MS vials
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample.
-
Add 20 µL of the internal standard solution and briefly vortex.
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1.2 mL of MTBE to the supernatant and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
Liquid Chromatography
This method provides a robust separation of this compound and its metabolites.[1][2][3]
LC System:
-
A UHPLC or HPLC system capable of binary gradient elution.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Autosampler Temperature: 4 °C.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 70 |
| 10.0 | 70 |
Mass Spectrometry
A triple quadrupole mass spectrometer is recommended for quantitative analysis using Selected Reaction Monitoring (SRM).
MS System:
-
A tandem mass spectrometer equipped with an APCI or ESI source.
Ion Source Parameters (APCI - Positive Ion Mode): [4]
-
Nebulizer Gas: 4 (arbitrary units)
-
Curtain Gas: 6 (arbitrary units)
-
Collision Gas (CAD): 6 (arbitrary units)
-
Nebulizer Current: 3 µA
-
Source Temperature: 400 °C
Ion Source Parameters (ESI - Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 850 L/hr
-
Source Temperature: 200 °C
Data Acquisition:
-
Acquire data in SRM mode using the transitions specified in Table 1 and Table 2.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship of the analytical components.
Workflow from sample to data analysis.
Logical flow of the analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 2.3. LC/MS/MS separation and analyses for all-trans-retinoic acid and 4-hydroxy retinoic acid. [bio-protocol.org]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Retinoate: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that has been investigated for its biological activity in various animal models. As a vitamin A derivative, it shares some of the physiological functions of retinoic acid, particularly in growth promotion. However, it exhibits distinct effects, especially concerning reproductive functions. These application notes provide a summary of available data on the dosage and administration of this compound in in vivo animal studies, primarily focusing on research conducted in rats. It is crucial to note that much of the detailed in vivo dosage information for methyl retino-ate originates from older studies, and researchers should consider this historical context in their experimental design.
Data Presentation: Quantitative Dosage Information
The following table summarizes the quantitative data on this compound dosage from cited in vivo animal studies. Due to the limited number of recent and detailed studies, the data is primarily derived from research investigating its role as a vitamin A substitute.
| Animal Model | Administration Route | Dosage | Frequency | Duration | Observed Effects |
| Sprague Dawley Rats | Oral (in diet) | Not specified | Daily | - | Caused degenerative changes in the seminiferous tubules.[1] |
| Vitamin A-deficient male rats | Oral (supplement) | Not specified | - | - | Permitted growth but did not maintain good general health; resulted in degenerate testes.[2] |
| Vitamin A-deficient female rats | Oral (supplement during pregnancy) | Not specified | - | During pregnancy | Resulted in resorption of fetuses and failure to deliver litters.[2] |
| Vitamin A-deficient male rats | Oral (supplement) | Not specified | - | - | The threshold of the electroretinogram response was elevated, similar to rats maintained with this compound.[2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on historical studies and should be adapted to meet modern laboratory standards and ethical guidelines.
Protocol 1: Evaluation of Growth-Promoting Activity in Vitamin A-Deficient Rats
This protocol is based on studies investigating the ability of methyl retino-ate to substitute for vitamin A in supporting growth.
1. Animal Model:
-
Weanling male albino rats are rendered vitamin A-deficient by feeding a vitamin A-free diet. The deficiency is confirmed by weight plateau and the appearance of xerophthalmia.
2. Preparation of this compound Supplement:
-
This compound is dissolved in a suitable vehicle, such as cottonseed oil, to the desired concentration. Due to the limited recent literature, dose-finding studies are recommended to determine the optimal concentration for specific research questions.
3. Administration:
-
The this compound solution is administered orally via gavage or as a supplement mixed into a small portion of the daily diet.
-
A control group of vitamin A-deficient rats should receive the vehicle only.
-
A positive control group should receive a known growth-supporting dose of retinol or retinoic acid.
4. Monitoring and Endpoints:
-
Body weight is recorded daily or every other day.
-
Food intake is monitored to ensure that effects on growth are not due to changes in appetite.
-
Animals are observed for general health, including the status of their coat and eyes.
-
At the end of the study, tissues such as the liver, testes, and intestines can be collected for histological analysis to assess the systemic effects of this compound.
Protocol 2: Assessment of Effects on Reproduction in Rats
This protocol is designed to evaluate the impact of this compound on male and female reproductive functions, based on findings that it does not support normal reproduction.
1. Animal Model:
-
Male Rats: Weanling male rats are raised on a vitamin A-free diet supplemented with this compound to support growth.
-
Female Rats: Weanling female rats are raised on a vitamin A-free diet supplemented with this compound.
2. Administration:
-
This compound is provided continuously in the diet at a concentration sufficient to maintain general health and growth.
3. Experimental Procedure:
-
Male Fertility Study:
-
After reaching sexual maturity, male rats are mated with healthy, fertile females.
-
Mating success, pregnancy rates in females, and litter size are recorded.
-
At the end of the study, testes and seminal vesicles are collected for histological examination to assess spermatogenesis and organ development.[1]
-
-
Female Gestation Study:
-
Sexually mature females maintained on the this compound-supplemented diet are mated with healthy, fertile males.
-
Pregnancy is confirmed by vaginal plug or other appropriate methods.
-
The course of pregnancy is monitored, with particular attention to signs of fetal resorption.
-
The number of live births and the health of the pups are recorded.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified pathway of retinoid metabolism and action.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies of this compound.
References
The Use of Methyl Retinoate as a Standard for Retinoid Quantification: A Methodological Overview
Introduction
The accurate quantification of retinoids, a class of compounds derived from vitamin A, is crucial for research in various fields, including developmental biology, dermatology, and oncology. Retinoids like retinoic acid play critical roles in cellular processes such as growth, differentiation, and apoptosis. Their analysis in biological matrices is often challenging due to their low endogenous concentrations, sensitivity to light and oxidation, and the presence of multiple isomers. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic assays like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
While deuterated analogs of retinoids are considered the gold standard for internal standards due to their similar chemical and physical properties to the analyte of interest, their synthesis can be costly. An alternative approach is the use of a structurally related compound that is not naturally present in the sample. Methyl retinoate, the methyl ester of retinoic acid, has been investigated as a potential standard for the quantification of retinoic acid and other retinoids. This application note provides a comprehensive overview of the principles and methodologies for utilizing this compound as a standard in retinoid analysis.
Physicochemical Properties of this compound
This compound shares the same core polyene chain structure as retinoic acid, which imparts similar chromatographic behavior and susceptibility to degradation. Its esterification at the carboxylic acid group alters its polarity, leading to different retention times in reverse-phase HPLC, allowing for its separation from endogenous retinoic acid. The molecular weight of this compound is 314.46 g/mol .[1][2][3]
Principle of Use as a Standard
As a standard, this compound can be used in two primary ways:
-
External Standard: A series of known concentrations of this compound are prepared and analyzed to generate a calibration curve. The concentration of the target retinoid in a sample is then determined by comparing its response to this curve. This method is simpler but does not account for sample-specific matrix effects or variations in extraction efficiency.
-
Internal Standard: A known amount of this compound is added to each sample, calibrator, and quality control sample before sample preparation. The ratio of the analytical response of the target retinoid to the response of this compound is then used for quantification. This approach is generally preferred as it corrects for variations in sample extraction, injection volume, and instrument response.
Experimental Protocols
The following are generalized protocols for the quantification of retinoids using this compound as a standard. These should be optimized and validated for specific applications.
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue)
-
Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Spiking with Internal Standard: Add a known amount of this compound solution (in a solvent like ethanol or methanol) to the homogenate or plasma sample.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically 2-3 volumes). Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (Optional but Recommended): To further purify the sample and concentrate the retinoids, perform a liquid-liquid extraction.
-
Transfer the supernatant to a new tube.
-
Add an immiscible organic solvent like hexane or ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic layer containing the retinoids.
-
Repeat the extraction for better recovery.
-
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the chromatographic analysis.
Protocol 2: HPLC-UV Analysis
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for retinoid analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: Monitor the absorbance at the maximum wavelength for retinoids, which is typically around 340-350 nm.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the target retinoid to the this compound internal standard against the concentration of the target retinoid.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for retinoids.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target retinoid and this compound need to be determined and optimized.
-
Quantification: Similar to HPLC-UV, quantification is based on the peak area ratio of the analyte to the internal standard.
Method Validation
A thorough method validation is essential to ensure the accuracy and reliability of the quantification results. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.
-
Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day assays.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The stability of the retinoids and this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Data Presentation
Quantitative data from method validation studies should be summarized in clear and concise tables.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| All-trans-Retinoic Acid | 0.5 - 500 | > 0.995 |
| 13-cis-Retinoic Acid | 0.5 - 500 | > 0.995 |
| 9-cis-Retinoic Acid | 1.0 - 500 | > 0.993 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| All-trans-Retinoic Acid | 1.0 | 95.2 | 4.5 | 6.8 |
| 50 | 98.1 | 3.1 | 5.2 | |
| 400 | 101.5 | 2.5 | 4.1 | |
| 13-cis-Retinoic Acid | 1.0 | 93.8 | 5.1 | 7.2 |
| 50 | 97.5 | 3.5 | 5.8 | |
| 400 | 100.8 | 2.8 | 4.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| All-trans-Retinoic Acid | 0.15 | 0.5 |
| 13-cis-Retinoic Acid | 0.20 | 0.5 |
| 9-cis-Retinoic Acid | 0.35 | 1.0 |
Visualizations
Diagrams can effectively illustrate complex workflows and pathways.
Caption: Workflow for Retinoid Quantification.
Caption: Simplified Retinoid Signaling Pathway.
Conclusion
The use of this compound as a standard for retinoid quantification offers a viable alternative to more expensive isotopically labeled standards. Its structural similarity to retinoic acid ensures comparable behavior during sample processing and analysis, making it a suitable internal standard for correcting analytical variability. However, as with any analytical method, rigorous optimization and validation are imperative to ensure the generation of accurate and reliable data for advancing our understanding of the biological roles of retinoids.
References
Application Notes and Protocols for Methyl Retinoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution and application of methyl retinoate, a synthetic retinoid, for use in cell culture experiments. These guidelines are intended to ensure consistent and effective preparation and use of this compound for research and drug development purposes.
This compound, the methyl ester of retinoic acid, is a lipophilic molecule. Due to its chemical properties, it requires a specific dissolution protocol to ensure its stability and bioavailability in cell culture media. Like other retinoids, it is sensitive to light, air, and heat, and therefore requires careful handling and storage.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of methyl retino-ate in cell culture.
| Parameter | Value | Reference |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mM (may require warming) | [1][2] |
| 95% Ethanol | Soluble up to 9 mM | [2] |
| Stock Solution | ||
| Recommended Solvent | DMSO | [1][2] |
| Recommended Concentration | 10 mM - 50 mM | |
| Storage Temperature | -20°C, protected from light | |
| Storage Stability | Up to 6 months (aliquoted to avoid freeze-thaw cycles) | |
| Working Solution | ||
| Recommended Diluent | Pre-warmed cell culture media | |
| Effective Concentration Range | 500 nM to 1 µM | |
| Final DMSO Concentration in Media | Should not exceed 0.5% (ideally ≤ 0.1%) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Pre-weighing and Handling: Perform all manipulations in a sterile environment, such as a laminar flow hood, and under subdued light to minimize degradation of the compound.
-
Dissolution:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 3.14 mg of this compound (Molecular Weight: 314.47 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly to aid dissolution.
-
If a precipitate is observed, warm the solution to 37°C for 3-5 minutes to facilitate complete solubilization.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C and protect from light.
-
Preparation of Working Solution and Treatment of Cells
Materials:
-
Prepared this compound stock solution (10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
0.2 µm low-protein binding filter (optional but recommended)
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at 37°C as needed for your experiment.
-
Dilution in Culture Medium:
-
To avoid precipitation, it is crucial to add the dissolved compound to pre-warmed cell culture medium.
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).
-
Calculate the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 1 µM this compound, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1% to avoid solvent toxicity to the cells.
-
-
Mixing and Application:
-
Gently mix the medium containing this compound by swirling or inverting the tube.
-
For optimal sterility and to remove any potential precipitates, the supplemented media can be filtered through a 0.2 µm low-protein binding filter.
-
Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
-
Incubation: Incubate the cells under their normal growth conditions for the desired experimental duration.
Signaling Pathway
This compound, like other retinoids, is known to exert its biological effects by modulating gene expression through nuclear receptors. The primary signaling pathway involves the binding of retinoids to Retinoic Acid Receptors (RAR) which form heterodimers with Retinoid X Receptors (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This regulation can lead to various cellular responses, including differentiation, proliferation, and apoptosis.
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Methyl Retinoate Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the stability of methyl retinoate in solution for long-term experiments. Due to the limited availability of specific stability data for this compound, the following information is based on established principles for retinoid stability and provides a framework for researchers to conduct their own stability studies.
Introduction
This compound, a methyl ester of retinoic acid, is a retinoid of significant interest in biological research and drug development. Like other retinoids, it is susceptible to degradation from environmental factors such as light, heat, and oxidation, which can impact the reproducibility and validity of long-term experimental results. Proper handling, storage, and stability assessment are therefore critical. These notes provide guidance on maintaining the integrity of this compound solutions and protocols to evaluate their stability over time.
Factors Affecting this compound Stability
The stability of this compound in solution is influenced by several key factors:
-
Light: Exposure to light, particularly UV light, can cause isomerization and degradation of retinoids.[1] All work with this compound solutions should be performed under subdued or yellow light.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[3] For long-term storage, low temperatures are essential.
-
Oxygen: Retinoids are prone to oxidation. The presence of dissolved oxygen in solvents can lead to the formation of inactive oxidation products.
-
Solvent: The choice of solvent significantly impacts stability. Organic solvents are generally preferred over aqueous solutions for long-term storage. In cell culture media, stability is reduced, especially in the absence of serum proteins like albumin.
-
pH: The pH of the solution can also affect the stability of retinoids.
Summary of Expected Stability of Retinoids in Solution
The following table summarizes the expected stability of retinoids based on data for similar compounds like retinoic acid and retinol. It is crucial to note that these are estimates, and experimental verification for this compound is highly recommended.
| Solvent/Medium | Temperature | Duration | Expected Degradation | Key Considerations |
| Ethanol | -80°C | > 6 months | Minimal | Recommended for long-term stock solutions. Protect from light and air. |
| DMSO | -80°C | > 6 months | Minimal | Recommended for long-term stock solutions. Protect from light and air. |
| Ethanol | -20°C | 1 month | Low | Suitable for working stock solutions. Avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month | Low to Moderate | Some degradation may occur compared to -80°C. |
| Cell Culture Media (with serum) | 37°C | 24 hours | Low to Moderate | Serum proteins can stabilize retinoids. Prepare fresh daily. |
| Cell Culture Media (serum-free) | 37°C | 24 hours | High | Significant degradation can occur. Addition of bovine serum albumin (BSA) can improve stability. Prepare fresh for each use. |
Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Micropipettes
-
Analytical balance
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Preparation of the Workspace: Work in a dimly lit area or under yellow light to minimize light exposure. If possible, use a glove box purged with an inert gas to create an oxygen-free environment.
-
Weighing this compound: Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Dissolution: Transfer the weighed this compound to an amber glass vial. Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Inert Gas Purging: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds to displace any oxygen. Immediately recap the vial tightly.
-
Aliquoting: For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volume, single-use amber vials. Purge each aliquot with inert gas before sealing.
-
Storage: Store the aliquots at -80°C in the dark.
Protocol 2: Long-Term Stability Testing of this compound in Solution
This protocol outlines a stability-indicating HPLC-UV method to quantify the degradation of this compound over time.
Materials and Equipment:
-
Prepared stock solution of this compound
-
Solvent for stability study (e.g., ethanol, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water, methanol, acetic acid)
-
Amber HPLC vials
-
Temperature-controlled incubator or chamber
-
Light-controlled chamber (optional, for photostability)
Experimental Workflow:
Caption: Workflow for assessing the stability of this compound solutions.
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution to the desired final concentration in the solvent to be tested (e.g., ethanol, cell culture medium).
-
Dispense the solution into multiple amber HPLC vials, filling them to minimize headspace.
-
Prepare a sufficient number of vials for all time points and storage conditions.
-
-
Storage Conditions:
-
Store the vials under the desired conditions for the long-term experiment (e.g., 4°C, 25°C, 37°C).
-
Protect all samples from light unless photostability is being assessed.
-
-
Time Points:
-
Analyze a set of vials at predetermined time points (e.g., day 0, week 1, week 2, week 4, week 8, week 12).
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% acetic acid). An example isocratic method could be acetonitrile:water (85:15, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 350 nm (the λmax of this compound should be confirmed).
-
Injection Volume: 20 µL
-
-
Analysis: At each time point, inject the samples into the HPLC system. Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at day 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
The degradation kinetics can be determined by fitting the data to appropriate kinetic models (e.g., zero-order, first-order).
-
Signaling Pathway of this compound
This compound is expected to be hydrolyzed in cells to retinoic acid, which then acts as a ligand for nuclear receptors. The canonical signaling pathway involves the binding of all-trans retinoic acid (ATRA) to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.
Caption: Simplified diagram of the retinoic acid signaling pathway.
References
Application Notes and Protocols for Neuronal Differentiation Using Methyl Retinoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, are potent regulators of cellular processes, including growth, differentiation, and apoptosis. All-trans-retinoic acid (ATRA), a well-characterized retinoid, is widely used to induce neuronal differentiation in various cell types, including embryonic stem cells (ESCs), neural stem cells (NSCs), and neuroblastoma cell lines.[1][2] Methyl retinoate, a methyl ester of retinoic acid, is another member of the retinoid family. While the biological activity of this compound is expected to be similar to that of ATRA, as it is readily hydrolyzed to retinoic acid, there is a notable lack of specific protocols and quantitative data for its use in neuronal differentiation in the current scientific literature.
These application notes provide a comprehensive guide for utilizing this compound to induce neuronal differentiation. The protocols and data presented are largely based on the extensive research conducted with ATRA. Researchers should use this information as a starting point and perform systematic optimization, particularly regarding the optimal concentration of this compound for their specific cell type and experimental setup.
Signaling Pathway of Retinoid-Induced Neuronal Differentiation
Retinoids exert their effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] Upon ligand binding, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes involved in cell cycle control and neuronal development, ultimately leading to the differentiation of progenitor cells into mature neurons.
Data Presentation: Efficacy of All-Trans-Retinoic Acid (ATRA) in Neuronal Differentiation
The following tables summarize quantitative data from studies using ATRA to induce neuronal differentiation. This data can serve as a valuable reference for designing experiments with this compound. It is recommended to perform a dose-response study to determine the optimal concentration of this compound.
Table 1: Neuronal Differentiation of SH-SY5Y Neuroblastoma Cells with ATRA
| Parameter | Control | 10 µM ATRA (3 days) | 10 µM ATRA (7 days) | Citation |
| Cell Number (% of Control) | 100% | Reduced | Further Reduced | |
| Polarization Index (Dmax/Dmin) | ~1.5 | ~2.0 | ~2.5 | |
| Number of Processes per Cell | ~1 | ~2 | ~3 | |
| Length of Longest Process (µm) | ~20 | ~40 | ~60 | |
| Nestin Immunopositive Cells (%) | High | Suppressed | Markedly Reduced | |
| βIII-tubulin Immunopositive Cells (%) | Basal | No significant change | Markedly Increased | |
| NeuN Immunopositive Cells (%) | Low | Increased | Markedly Increased |
Table 2: Neuronal Differentiation of Neural Stem Cells (NSCs) with ATRA
| Parameter | Control (NB+B27+2% FBS) | 500 nM ATRA | Citation |
| βIII-tubulin Positive Cells (7 days) | 57% ± 2.49% | 74% ± 2.37% | |
| GFAP Positive Cells (7 days) | Higher | Lower |
Table 3: General Concentration Ranges of ATRA for Neuronal Differentiation
| Cell Type | ATRA Concentration Range | Notes | Citation |
| Mesenchymal Stem Cells (MSCs) | 0.01 - 100 µmol/L | 1 µmol/L pre-induction showed significant improvement. | |
| P19 Embryonal Carcinoma Cells | 1 µM | Ideal for generating neurons within a 10-day span. | |
| Mouse Embryonic Stem Cells (mESCs) | 0.5 µM | Used in embryoid body formation protocols. | |
| Human Pluripotent Stem Cells | Not specified, but prolonged exposure is key. | High cell density is also crucial for differentiation. |
Experimental Protocols
The following are detailed protocols for neuronal differentiation using ATRA, which can be adapted for this compound.
Protocol 1: Neuronal Differentiation of SH-SY5Y Cells
This protocol is adapted from studies on SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation medium: DMEM/F12 with 1% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Poly-D-Lysine coated culture plates/coverslips
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells on Poly-D-Lysine coated surfaces at a density of 1 x 10^4 cells/cm². Culture in growth medium for 24 hours.
-
Differentiation Induction:
-
Prepare differentiation medium containing the desired final concentration of this compound. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add the differentiation medium containing this compound to the cells.
-
-
Culture and Maintenance:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Replace the differentiation medium every 2-3 days.
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation (e.g., neurite outgrowth).
-
-
Analysis: The differentiation can be assessed after 3 to 7 days. Analyze the expression of neuronal markers such as βIII-tubulin and NeuN using immunocytochemistry or Western blotting.
Protocol 2: Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs) via Embryoid Body (EB) Formation
This protocol is based on the hanging drop method for EB formation.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
mESC culture medium (without LIF)
-
This compound (stock solution in DMSO)
-
Non-adherent petri dishes
-
Gelatin-coated tissue culture plates
Procedure:
-
EB Formation (Hanging Drop):
-
Prepare a single-cell suspension of mESCs in mESC medium without LIF at a concentration of 2 x 10^4 cells/mL.
-
Dispense 20 µL droplets of the cell suspension onto the lid of a non-adherent petri dish.
-
Invert the lid over the bottom of the dish containing PBS to maintain humidity.
-
Incubate for 2 days to allow EBs to form.
-
-
Differentiation Induction:
-
After 2 days, collect the EBs and transfer them to a non-adherent petri dish containing mESC medium without LIF, supplemented with this compound (e.g., 0.5 µM - 1 µM).
-
Culture for an additional 2-4 days.
-
-
Plating and Maturation:
-
Transfer the EBs to gelatin-coated tissue culture plates to allow them to attach.
-
Culture in a suitable neural differentiation medium (e.g., Neurobasal medium with B27 supplement) without this compound.
-
Change the medium every 2-3 days.
-
-
Analysis: Neuronal differentiation can be observed over the next 7-14 days. Assess for the presence of neurite outgrowths and analyze for neuronal markers.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for inducing and analyzing neuronal differentiation using a retinoid compound like this compound.
References
- 1. Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid directs neuronal differentiation of human pluripotent stem cell lines in a non-cell-autonomous manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT1 and PRMT8 regulate retinoic acid-dependent neuronal differentiation with implications to neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl Retinoate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the identification of methyl retinoate degradation products.
Overview of this compound Stability
This compound, the methyl ester of all-trans-retinoic acid, is a retinoid susceptible to degradation from various environmental factors. Like other retinoids, its polyene chain is highly sensitive to light, heat, and oxygen.[1] Understanding the degradation pathways and resulting products is critical for ensuring the accuracy of experimental results, the stability of formulations, and the safety of potential therapeutic applications. The primary degradation routes are photoisomerization, oxidation, and thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through three main pathways:
-
Photodegradation: Exposure to light, particularly UV light, can cause isomerization of the all-trans form to various cis-isomers, such as 13-cis, 9-cis, and others.[2] Light is often a more significant factor than temperature in retinoid degradation.[3][4]
-
Oxidative Degradation: The conjugated double bond system is prone to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of epoxides and other oxygenated derivatives, such as 4-oxo-methyl retinoate. The presence of antioxidants like Butylated Hydroxytoluene (BHT) can inhibit this process.
-
Thermal Degradation: Elevated temperatures can accelerate both isomerization and oxidative degradation, leading to a significant loss of the parent compound. Degradation is often formulation-dependent and can be substantial at temperatures like 40°C.
Q2: What are the most common degradation products of this compound?
A2: The most frequently identified degradation products are geometric isomers. Upon exposure to fluorescent light in a solvent like dimethyl sulfoxide, as many as eleven different isomers of this compound have been produced. Other potential degradation products include oxidized forms like 4-oxo-all-trans-retinoic acid, although specific data for the methyl ester is less common than for retinoic acid itself.
Q3: How can I minimize the degradation of this compound during storage and experiments?
A3: To maintain the integrity of this compound, the following precautions are essential:
-
Protect from Light: Store stock solutions and samples in amber vials or wrap containers in aluminum foil. Conduct experiments under yellow or red light whenever possible.
-
Control Temperature: Store stock solutions and formulated products at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. Avoid repeated freeze-thaw cycles.
-
Prevent Oxidation: Use degassed solvents to prepare solutions. Purge vials with an inert gas like nitrogen or argon before sealing. The addition of antioxidants (e.g., BHT, α-tocopherol) to the formulation can also significantly improve stability.
-
Control pH: For solutions and formulations, maintaining an optimal pH is crucial, as highly acidic or basic conditions can accelerate degradation.
Q4: What are the recommended analytical methods for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound and its isomers. For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight information.
Troubleshooting Guide
Problem: I am observing multiple peaks in my HPLC chromatogram where I expect only one for my this compound standard.
-
Possible Cause 1: Isomerization. Your standard may have been exposed to light, causing the formation of cis-isomers which will have different retention times.
-
Solution: Prepare a fresh standard from a new batch of solid material, ensuring minimal exposure to light and heat. Compare the new chromatogram to the old one. The largest peak is typically the all-trans isomer.
Problem: The concentration of my this compound sample is decreasing over time, even when stored in the dark.
-
Possible Cause 1: Oxidation. If the sample was not prepared with degassed solvents or stored under an inert atmosphere, it may be degrading due to dissolved oxygen.
-
Solution: Prepare fresh samples using solvents that have been sparged with nitrogen or argon. Store the samples in vials that have been flushed with an inert gas. Consider adding an antioxidant like BHT (0.01-0.1%) to your solvent system.
-
Possible Cause 2: Thermal Degradation. The storage temperature may not be low enough to prevent degradation.
-
Solution: Ensure samples are stored at or below recommended temperatures (e.g., -20°C). For long-term storage, -80°C is preferable.
Problem: My sample solution has turned yellow or brownish.
-
Possible Cause: Extensive Degradation. Color change often indicates significant chemical degradation and the formation of multiple chromophoric degradation products.
-
Solution: The sample is likely unusable for quantitative experiments. Discard the sample and prepare a fresh one, strictly adhering to all handling and storage precautions.
Quantitative Data on Retinoid Degradation
The stability of retinoids is highly dependent on the formulation and storage conditions. The following table summarizes representative degradation data for retinoids in cosmetic products, which can serve as a guide for expected stability.
| Storage Condition | Time | Retinoid Decline (%) | Source(s) |
| 25°C (Long-term) | 6 Months | 0% - 80% | |
| 40°C (Accelerated) | 6 Months | 40% - 100% | |
| Light Exposure & Air | 4 Hours | ~8.5% | |
| Light Exposure & N₂ Gas | 4 Hours | ~8.7% |
This data is representative of various retinoids and highlights the significant impact of temperature and formulation on stability.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a standard procedure to intentionally degrade this compound and identify the resulting products.
1. Materials:
-
This compound (high purity)
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade Water
-
Formic Acid or Acetic Acid
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column and UV/DAD detector
-
LC-MS system for peak identification
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution. Perform this under yellow light and on ice to minimize initial degradation.
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 1 hour. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of stock solution in a sealed vial at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber or direct UV light for 24 hours.
4. Sample Analysis (RP-HPLC):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (90:10 v/v) or a gradient with an aqueous mobile phase containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 325-350 nm
-
Injection Volume: 20 µL
-
Procedure: Inject the unstressed control sample and each of the stressed samples. Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.
5. Degradant Identification:
-
Analyze the stressed samples using a validated LC-MS method to obtain the mass-to-charge ratio (m/z) of the degradation product peaks, which helps in elucidating their structures.
Visualizations
References
Preventing "Methyl retinoate" oxidation during storage
Welcome to the technical support center for "Methyl retinoate." This resource is designed for researchers, scientists, and drug development professionals to help prevent the oxidation of methyl retinoinoate during storage and ensure the integrity of your experiments.
Troubleshooting Guides
This section provides answers to common issues encountered during the storage and handling of this compound.
My this compound solution has changed color. What does this mean?
A color change, typically to a more yellow or brownish hue, is a common indicator of degradation. Retinoids, including this compound, are highly susceptible to oxidation when exposed to light, air, and elevated temperatures. This degradation can lead to the formation of various byproducts and a decrease in the concentration of the active compound, potentially compromising your experimental results.
I suspect my this compound has degraded. How can I confirm this?
Visual inspection is the first step, but to confirm and quantify degradation, analytical methods are necessary. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. By comparing the chromatogram of your stored sample to a fresh, unoxidized standard, you can identify degradation products (which will appear as new peaks) and quantify the loss of the parent this compound peak. For more detailed structural information on the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
What are the primary factors that cause this compound to oxidize?
The main factors contributing to the oxidation of this compound are:
-
Light: Exposure to UV and even ambient light can accelerate degradation.[1][2]
-
Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1][2]
-
Incompatible Formulation Components: Certain ingredients in a solution can promote oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8°C for short-term storage. For long-term storage, a freezer at -20°C or below is recommended.
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to displace oxygen.
-
Light: Protect from light by using amber-colored or opaque containers.
-
Container: Use well-sealed containers to prevent exposure to air and moisture. Airless pumps are a good option for solutions to minimize headspace.
Q2: Should I use antioxidants to stabilize my this compound solutions?
Yes, the addition of antioxidants is a highly effective strategy to prevent oxidation. Commonly used antioxidants for retinoid formulations include:
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
-
Ascorbyl Palmitate
These molecules act as free radical scavengers, protecting the this compound from oxidative damage.
Q3: How long can I expect my this compound to be stable?
The shelf life of this compound is highly dependent on the storage conditions and formulation. Studies on similar retinoids have shown significant degradation within months when stored at room temperature, while storage at lower temperatures and with the exclusion of light and oxygen can extend stability considerably. It is crucial to perform your own stability testing for your specific formulation and storage conditions.
Q4: Can I use this compound that has partially degraded?
It is not recommended. The presence of degradation products can lead to inaccurate and unreliable experimental results. Furthermore, the biological activity of the degradation products is often unknown and could potentially interfere with your experiments.
Data Presentation: Stability of Retinoids Under Various Conditions
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes stability data for closely related retinoids, which provides a strong indication of the expected stability profile for this compound.
| Retinoid | Storage Condition | Duration | Degradation (%) | Reference |
| Retinol | 25°C | 6 months | 0-80% | |
| Retinol | 40°C | 6 months | 40-100% | |
| Retinyl Palmitate | 25°C | 6 months | Lower than Retinol | |
| Retinol in formulation with antioxidants and sunscreen | 37°C with light and air exposure | 4 hours | <10% | |
| All-trans-retinol in O/W/O emulsion with antioxidants | 50°C | 4 weeks | ~23% | |
| All-trans-retinol in O/W/O emulsion without antioxidants | 50°C | 4 weeks | ~43% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Stability Assessment
A forced degradation study is designed to accelerate the degradation of a substance to identify potential degradation products and validate the stability-indicating power of analytical methods.
1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound
-
HPLC grade methanol or other suitable solvent
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
-
pH meter
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at specified time points.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Calculate the percentage of degradation for each condition.
Visualizations
Caption: Simplified potential degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting suspected this compound degradation.
References
Technical Support Center: Optimizing HPLC Separation of Methyl Retinoate Isomers
Welcome to the technical support center for the HPLC separation of methyl retinoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Disclaimer: While direct HPLC methods for this compound isomers are not extensively published, the methodologies presented here are based on well-established protocols for structurally similar retinoid isomers, such as retinoic acid. These methods serve as a strong starting point for developing and optimizing your specific separation needs. All methods should be validated for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC modes for separating this compound isomers?
A1: Both normal-phase (NP) and reversed-phase (RP) HPLC are commonly used for the separation of retinoid isomers. Normal-phase HPLC often provides better resolution for geometric isomers.[1][2]
Q2: What type of column is recommended for normal-phase separation?
A2: A silica-based column is the standard choice for normal-phase separation of retinoid isomers.[1][2]
Q3: What mobile phases are typically used in normal-phase HPLC for retinoid isomers?
A3: Mobile phases for normal-phase separation of retinoids typically consist of a non-polar solvent like n-hexane with a small amount of a polar modifier, such as 2-propanol and acetic acid.[1]
Q4: Can reversed-phase HPLC be used to separate this compound isomers?
A4: Yes, reversed-phase HPLC with a C18 or C30 column can also be used. While sometimes offering less resolution for isomers compared to normal-phase, it can be a robust alternative.
Q5: What is the typical detection wavelength for this compound?
A5: this compound, like other retinoids, can be detected by UV absorbance. A common detection wavelength is around 330-350 nm. A photodiode array (PDA) detector is beneficial for confirming the spectral identity of the peaks.
Q6: How should I prepare my samples for HPLC analysis?
A6: Sample preparation depends on the matrix. For cosmetic creams, an extraction with a solvent mixture like hexane, isopropanol, and ethyl acetate can be used. For biological samples, a liquid-liquid extraction with a solvent like hexane after protein precipitation with an alcohol (e.g., ethanol or methanol) is common. It is crucial to protect the sample from light and heat to prevent isomerization and degradation.
Troubleshooting Guide
Poor Resolution or Co-elution of Isomers
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Adjust the polarity of the mobile phase. In normal-phase, vary the percentage of the polar modifier (e.g., 2-propanol). In reversed-phase, adjust the organic-to-aqueous ratio. |
| Incorrect Column Chemistry | For normal-phase, ensure you are using a high-quality silica column. For reversed-phase, consider a C30 column, which can provide better shape selectivity for isomers. |
| Suboptimal Flow Rate | Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates. |
| Elevated Column Temperature | Temperature can affect selectivity. Try running the separation at a controlled room temperature or slightly below ambient. |
Peak Tailing
| Potential Cause | Recommended Solution |
| Active Silanol Groups on Column (Normal-Phase) | Add a small amount of a competitive compound like acetic acid to the mobile phase to block active sites on the silica. |
| Column Overload | Reduce the concentration of the injected sample. |
| Extra-column Volume | Ensure all tubing is as short as possible and has a narrow internal diameter. Check for proper fitting connections. |
Peak Splitting
| Potential Cause | Recommended Solution |
| Column Void or Channeling | This can happen if the column packing has settled. Try reversing and flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume. |
| Partially Blocked Frit | A blocked inlet frit can distort the sample band. Replace the frit or the column. |
Irreproducible Retention Times
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and stable temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using gradient elution or after changing solvents. |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Separation of Retinoid Isomers (Adapted for this compound)
This method is adapted from a published procedure for the separation of retinoic acid isomers and is a good starting point for this compound.
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-hexane:2-propanol:acetic acid (e.g., 1000:4.3:0.675 v/v/v). The ratio of 2-propanol may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 350 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the silica column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the this compound standard or sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the separation at 350 nm.
Protocol 2: Reversed-Phase HPLC for General Retinoid Analysis (Adapted for this compound)
This is a general-purpose reversed-phase method that can be adapted for the analysis of this compound.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol:Water (e.g., 90:10 v/v). The ratio can be adjusted to optimize retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 330 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is observed.
-
Dissolve the this compound standard or sample in the mobile phase or a compatible solvent.
-
Inject the sample.
-
Detect the analytes at 330 nm.
Quantitative Data Summary
The following tables summarize typical HPLC conditions used for the separation of retinoid isomers, which can be used as a starting point for this compound method development.
Table 1: Normal-Phase HPLC Conditions for Retinoid Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Silica | Zorbax SIL (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-hexane:2-propanol:acetic acid (200:0.7:0.135) | 0.4% 2-propanol in hexane |
| Flow Rate | 0.9 mL/min | 2.0 mL/min |
| Detection | 350 nm | 340 nm (for retinoic acid isomers) |
Table 2: Reversed-Phase HPLC Conditions for Retinoid Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | C30 |
| Mobile Phase | Methanol:Water (gradient or isocratic) | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |
| Detection | 325-330 nm | 325-350 nm |
Visualizations
Caption: Troubleshooting workflow for poor isomer separation.
Caption: General sample preparation workflow for this compound.
References
Troubleshooting low yield in "Methyl retinoate" purification
Welcome to the technical support center for "Methyl retinoate" purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during purification?
A1: The primary factors that can lead to low yield during the purification of this compound are chemical degradation and suboptimal purification techniques. This compound, as a retinoid, is highly sensitive to environmental conditions.[1][2][3] Key factors include:
-
Exposure to Light: Photodegradation is a significant issue for retinoids.[1][2]
-
Elevated Temperatures: Thermal degradation can occur, especially during steps like solvent evaporation.
-
Presence of Oxygen: Oxidation can lead to the formation of impurities and loss of the desired compound.
-
Choice of Purification Method: The selected method (e.g., chromatography, recrystallization) may not be optimized for this compound, leading to poor separation or product loss.
-
Handling and Storage: Improper handling and storage of samples at any stage of the purification process can contribute to degradation.
Q2: My final product shows multiple spots on TLC after purification. What could be the cause?
A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate after purification suggests either incomplete separation or degradation of the product.
-
Incomplete Separation: Your chosen chromatographic conditions (solvent system, stationary phase) may not be adequate to separate this compound from starting materials or byproducts of the synthesis.
-
On-plate Degradation: Retinoids can degrade on silica plates, especially if exposed to UV light for extended periods for visualization.
-
Post-purification Degradation: The purified sample may have degraded between the time of purification and TLC analysis due to exposure to light, heat, or air.
Q3: What is the expected appearance and molecular weight of pure this compound?
A3: Pure this compound is typically a solid. Its molecular formula is C₂₁H₃₀O₂, with a molecular weight of approximately 314.46 g/mol .
Troubleshooting Guide: Low Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low yield during this compound purification.
Issue 1: Significant Product Loss During Solvent Evaporation
| Potential Cause | Recommended Action |
| Thermal Degradation | Use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 30-40°C). Avoid prolonged heating. |
| Co-evaporation of Product | Ensure the vacuum pressure is not too high, which could cause the product to be carried over with the solvent vapor. |
| Oxidation | After evaporation, immediately blanket the product with an inert gas like nitrogen or argon. |
Issue 2: Poor Recovery from Column Chromatography
| Potential Cause | Recommended Action |
| Irreversible Adsorption | This compound may be adsorbing irreversibly to the stationary phase (e.g., silica gel). Consider deactivating the silica gel with a small percentage of a polar solvent like triethylamine in your eluent. |
| Degradation on the Column | The prolonged time on the column can lead to degradation. Optimize the mobile phase for faster elution without compromising separation. Protect the column from light by wrapping it in aluminum foil. |
| Improper Packing or Loading | An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yield of the pure compound. Ensure the column is packed uniformly. Load the crude product in a minimal amount of solvent. |
Issue 3: Low Yield After Recrystallization
| Potential Cause | Recommended Action |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures) to find the optimal one. |
| Product Remains in Mother Liquor | The concentration of the product in the recrystallization solvent may be below its saturation point at low temperatures. Try to concentrate the solution before cooling or cool it to a lower temperature (e.g., in an ice bath or freezer). |
| Premature Crystallization | If the solution cools too quickly, impurities can be trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Protocol 1: General Chromatographic Purification of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of the Crude Sample:
-
After the synthesis reaction, quench any excess reagents as described in your synthesis protocol.
-
Perform an extraction with a suitable organic solvent (e.g., ether).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure at a low temperature.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing).
-
Procedure:
-
Pack the column with silica gel slurried in the initial eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure at low temperature.
-
-
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for recrystallization, which is a powerful technique for purifying solid compounds.
-
Solvent Selection:
-
In a small test tube, add a small amount of crude this compound.
-
Add a few drops of a test solvent at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent. Common solvents to screen include ethanol, methanol, and hexane.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound purification.
Caption: General experimental workflow for this compound purification.
References
Methyl Retinoate Cytotoxicity: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with methyl retinoate cytotoxicity in cell culture assays.
Disclaimer: Specific experimental data on this compound is limited in the public domain. The information provided herein is largely based on studies of its parent compound, all-trans retinoic acid (ATRA), and other synthetic retinoid analogs. The mechanisms and cytotoxic profiles are expected to be similar, but direct validation is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: this compound, like other retinoids, is expected to induce cell cycle arrest and apoptosis.[1][2] The primary mechanism involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptosis pathways.[3] This process typically includes the activation of key initiator caspases (caspase-8, caspase-9) and the executioner caspase-3, leading to programmed cell death.[3]
Q2: Which cell lines are sensitive to retinoids like this compound?
A2: Retinoids have shown cytotoxic effects across a range of cancer cell lines. Sensitivity can be cell-type dependent. For example, studies on all-trans retinoic acid (ATRA) and its derivatives have demonstrated cytotoxicity in breast cancer (MCF-7, AMJ13), head and neck squamous cell carcinoma (HNSCC), and lung adenocarcinoma (A549) cell lines.[3]
Q3: How do I choose the right assay to measure this compound cytotoxicity?
A3: The choice of assay depends on the specific question you are asking.
-
For cell viability (metabolic activity): Tetrazolium-based assays like MTT are common but can be unreliable under certain conditions. Luminescence-based assays measuring ATP levels (e.g., CellTiter-Glo) can be more sensitive and have a broader linear range.
-
For cytotoxicity (membrane integrity): Assays that measure the release of lactate dehydrogenase (LDH) or the binding of DNA-impermeable dyes (e.g., CellTox™ Green) are suitable for quantifying cell death.
-
To confirm apoptosis: Use assays that detect specific apoptotic markers, such as TUNEL for DNA fragmentation, Annexin V for phosphatidylserine externalization, or assays for caspase activation.
Troubleshooting Guides
Problem 1: High IC50 Value or No Significant Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound is light-sensitive. Prepare stock solutions fresh and protect from light during experiments. Store stocks at -20°C or -80°C. |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Perform a solvent-only control. |
| Cellular Resistance | The cell line may have intrinsic resistance. This could be due to low expression of retinoic acid receptors (RARs) or high expression of anti-apoptotic proteins like Bcl-2. |
| Incorrect Assay | MTT assays can be misleading. The rate of tetrazolium reduction reflects metabolic activity, which may not directly correlate with cell number or viability after treatment. Validate findings with an orthogonal method, like a direct cytotoxicity assay (LDH) or by cell counting. |
| Cell Plating Density | The cytotoxic effect of retinoic acid can be dependent on cell plating density. Ensure consistent seeding density across all experiments. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pay attention to pipetting technique to avoid introducing bubbles and to ensure even distribution in each well. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered compound concentrations. Avoid using the outermost wells or ensure proper humidification in the incubator. |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect wells for precipitation after adding the compound. If observed, consider using a lower concentration range or a different solvent system. |
| Incomplete Solubilization (MTT Assay) | If using an MTT assay, ensure the formazan crystals are completely dissolved by the solubilizing agent before reading the absorbance. Incomplete solubilization is a common source of variability. |
Below is a troubleshooting workflow for unexpected cytotoxicity results.
Quantitative Data
Table 1: IC50 Values of Retinoic Acid and Derivatives in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| All-trans Retinoic Acid (ATRA) | AMJ13 | Breast Cancer | 104.7 ± 3.8 µg/ml | |
| All-trans Retinoic Acid (ATRA) | MCF-7 | Breast Cancer | 139.9 ± 4.6 µg/ml | |
| All-trans Retinoic Acid (ATRA) | CAL-51 | Breast Cancer | 169.1 ± 8.2 µg/ml | |
| All-trans Retinoic Acid (ATRA) | HBL-100 | Normal Breast | 454.8 ± 5.7 µg/ml | |
| All-trans Retinoic Acid (ATRA) | A549 | Lung Adenocarcinoma | 92.3 ± 8.0 µM (at 6 days) | |
| Tamibarotene (Am80) | A549 | Lung Adenocarcinoma | 49.1 ± 8.1 µM (at 6 days) |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Acridine Orange/Propidium Iodide Staining)
This method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Cell Culture: Grow cells on coverslips in a 6-well plate and treat with this compound at the desired concentration (e.g., near the IC50 value) for the appropriate time.
-
Staining: Prepare a 1:1 mixture of Acridine Orange (AO) and Propidium Iodide (PI) stain solution.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Staining: Add 50 µL of the AO/PI stain to the cells and incubate for 20-30 seconds.
-
Visualization: Immediately wash away the stain with PBS and visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic/necrotic cells: Uniform orange to red nucleus.
-
Signaling Pathways and Workflows
The diagram below illustrates the dual apoptotic pathways induced by retinoids in cancer cells.
The following diagram outlines a general experimental workflow for assessing the cytotoxic effects of a compound like this compound.
References
- 1. Retinoic acid induces apoptosis-associated neural differentiation of a murine teratocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid-induced apoptosis in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by the synthetic retinoid MX3350-1 through extrinsic and intrinsic pathways in head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Methyl Retinoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of Methyl retinoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo study with this compound shows very low systemic exposure. What are the likely causes and how can I troubleshoot this?
A1: Low systemic exposure of this compound is a common issue primarily due to its poor aqueous solubility and potential instability. Here are the key factors and troubleshooting steps:
-
Poor Solubility: this compound is a lipophilic compound with limited solubility in aqueous environments, which restricts its dissolution and subsequent absorption in the gastrointestinal tract.
-
Troubleshooting: Consider formulating this compound in a lipid-based delivery system. Nanoformulations such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can significantly enhance solubility and absorption.
-
-
First-Pass Metabolism: As an ester, this compound is likely susceptible to hydrolysis by esterases in the intestine and liver, converting it to retinoic acid, which then undergoes further metabolism. This rapid clearance can reduce the amount of active compound reaching systemic circulation.
-
Troubleshooting: Encapsulation within nanoparticles can protect this compound from premature degradation.[1] For topical administration, controlled release formulations can minimize systemic absorption while concentrating the drug in the skin.
-
-
Formulation Instability: Retinoids are sensitive to light, oxygen, and acidic conditions, which can lead to degradation of the active compound before it can be absorbed.[2]
-
Troubleshooting: Ensure proper handling and storage of your this compound formulations, protecting them from light and air. Encapsulation technologies can also improve the stability of the compound.[3]
-
Q2: I am considering a nanoformulation approach. Which type is most suitable for this compound and what are the critical parameters to optimize?
A2: Solid Lipid Nanoparticles (SLNs) are a promising approach for enhancing the oral bioavailability of lipophilic drugs like retinoids.[4] They can improve solubility, protect the drug from degradation, and facilitate absorption.
-
Key Advantages of SLNs:
-
Improved bioavailability and stability.[4]
-
Controlled and sustained release, which can reduce side effects.
-
Use of biocompatible and biodegradable lipids.
-
-
Critical Parameters for Optimization:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (ideally < 200 nm) and a low PDI (< 0.3) are generally desired for better absorption and stability.
-
Encapsulation Efficiency (EE%): This measures the percentage of the drug successfully entrapped within the nanoparticles. Higher EE% is crucial for delivering an adequate therapeutic dose.
-
Drug Loading (DL%): This indicates the amount of drug per unit weight of the nanoparticle.
-
Zeta Potential: A sufficiently high absolute zeta potential value (e.g., > |20| mV) can prevent particle aggregation and improve the stability of the nanosuspension.
-
Q3: Can topical delivery be an effective strategy for this compound, and what formulation challenges should I anticipate?
A3: Topical delivery is a viable strategy, particularly for dermatological applications, as it can target the site of action while minimizing systemic side effects.
-
Advantages of Topical Delivery:
-
Direct application to the target tissue.
-
Reduced systemic exposure and potential toxicity.
-
Avoidance of first-pass metabolism.
-
-
Formulation Challenges and Solutions:
-
Skin Permeation: The stratum corneum is a significant barrier to drug penetration.
-
Solution: Nanoformulations like SLNs and microemulsions can enhance skin penetration and deposition. Encapsulation can also facilitate delivery into hair follicles.
-
-
Irritation: Retinoids are known to cause skin irritation.
-
Solution: Controlled-release formulations, such as encapsulation in polymeric microspheres or silicone particles, can reduce irritation by slowly releasing the drug over time.
-
-
Stability: As with oral formulations, protecting this compound from light and oxidation is crucial.
-
Solution: Encapsulation within nanoparticles can significantly improve the photostability of retinoids.
-
-
Q4: How does the presence of food impact the bioavailability of lipophilic compounds like this compound?
A4: The absorption of lipophilic drugs is often influenced by the presence of food, particularly high-fat meals.
-
Potential Effects of Food:
-
Increased Solubilization: The presence of dietary fats and bile salts can enhance the solubilization of lipophilic compounds in the gut, leading to improved absorption.
-
Stimulated Lymphatic Transport: Co-ingestion with fats can promote lymphatic uptake, which bypasses the first-pass metabolism in the liver.
-
Delayed Gastric Emptying: Food can delay the transit of the drug from the stomach to the small intestine, which can sometimes allow for more complete dissolution.
-
-
Experimental Consideration: When conducting in vivo studies, it is important to control for and consider the effect of feeding. Bioavailability studies are often conducted under both fed and fasted conditions to assess the "food effect."
Data Presentation: Formulation Strategies for Retinoid Bioavailability Enhancement
The following tables summarize quantitative data from studies on related retinoids, which can serve as a guide for formulating this compound.
Table 1: Comparison of All-Trans Retinoic Acid (ATRA) Bioavailability in Different Formulations
| Formulation | Key Findings | Bioavailability Enhancement (Relative to Control) | Reference |
| ATRA-Solid Lipid Nanoparticles (SLNs) | Increased solubility by 787 times and extended in vitro release from 2h to 24h. | 35.03 times in rats | |
| ATRA Microemulsion | Enhanced solubility and oral absorption. | (Data not quantified as a direct fold-increase) |
Table 2: Characteristics of Retinoid-Loaded Nanoparticles for Topical Delivery
| Nanoparticle Type | Active Ingredient | Particle Size (nm) | Encapsulation Efficiency (%) | Key Outcome | Reference |
| Solid Lipid Nanoparticles (SLNs) | Vitamin A | 275.00 ± 29.86 | 61.30 ± 6.70 | Potent carrier for dermal delivery | |
| Solid Lipid Nanoparticles (SLNs) | Tretinoin | ~250 | > 70% | Improved photostability and reduced skin irritation | |
| Silicone Particles | Retinol | (Not specified) | > 85% | Reduced irritation compared to commercial microspheres |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by a Microemulsification Technique
This protocol is adapted from a method used for All-Trans Retinoic Acid (ATRA) and should be optimized for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl behenate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Heat the purified water containing the surfactant and co-surfactant to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Formation of the Nanoemulsion: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Formation of SLNs: Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Analyze the SLN suspension for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Skin Permeation Study for Topical this compound Formulations
This protocol outlines a general procedure for assessing the skin permeation of a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, pig, or human cadaver skin)
-
Phosphate buffered saline (PBS) as the receptor medium
-
This compound formulation (e.g., SLN-based gel, cream)
-
Control formulation (e.g., this compound in a simple vehicle)
Procedure:
-
Skin Preparation: Shave the hair from the skin and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Equilibration: Equilibrate the assembled cells in a water bath at 37°C for 30 minutes. Ensure the receptor medium is continuously stirred.
-
Application of Formulation: Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Visualizations
Caption: Workflow for the preparation of this compound-loaded SLNs.
Caption: Proposed metabolic pathway of this compound in vivo.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Topical Delivery of Retinoids in the Management of Acne Vulgaris: Current Formulations and Novel Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles (SLN) of tretinoin: potential in topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Handling and storage precautions for "Methyl retinoate"
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of Methyl retinoate.
Frequently Asked Questions (FAQs)
Q1: What are the immediate safety precautions I should take when handling this compound?
A1: Due to its potential as a skin irritant and its teratogenic properties, it is crucial to handle this compound in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][2] Avoid all contact with skin and eyes and prevent the formation of dust and aerosols.[1]
Q2: How should I store this compound to ensure its stability?
A2: this compound is sensitive to light, air, and heat, which can cause oxidation and isomerization.[2] To maintain its integrity, it should be stored at -20°C in a tightly sealed, amber vial to protect it from light. For long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is recommended.
Q3: Can I repeatedly freeze and thaw my this compound sample?
A3: Repeated freezing and thawing of retinoid samples is not recommended as it can lead to degradation. It is best practice to aliquot the sample into smaller, single-use vials to avoid temperature cycling.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by a change in its physical appearance, such as a color change from its typical yellow-orange crystalline form. Purity should be verified analytically, for instance, through techniques like HPLC, if degradation is suspected.
Q5: Are there any materials or chemicals that are incompatible with this compound?
A5: this compound, like other retinoids, is labile towards strong acids and solvents that may contain dissolved oxygen or peroxides. It should be stored apart from foodstuff containers and other incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or low activity | Degradation of this compound due to improper storage. | Verify storage conditions (-20°C, protected from light and air). Use a fresh aliquot for the experiment. Confirm the purity of the compound using a suitable analytical method like HPLC. |
| Change in color of the compound | Oxidation or isomerization from exposure to light, air, or heat. | Discard the degraded sample. Ensure all future handling is performed under subdued light and that storage containers are properly sealed under an inert atmosphere. |
| Difficulty dissolving the compound | The compound may have degraded or oxidized, altering its solubility. | Use a fresh, properly stored sample. Ensure the solvent is pure and deoxygenated if necessary. |
Quantitative Data Summary
| Parameter | Recommendation | References |
| Storage Temperature | -20°C | |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | |
| Container | Tightly sealed, amber vial or wrapped in aluminum foil |
Experimental Workflow for Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
References
Validation & Comparative
Methyl Retinoate vs. Retinoic Acid: A Comparative Guide to Biological Activity
For researchers in cellular biology, pharmacology, and drug development, understanding the nuanced differences between retinoid analogues is paramount for experimental design and therapeutic application. This guide provides a detailed comparison of the biological activities of methyl retinoate and its parent compound, all-trans-retinoic acid (ATRA). While both are closely related structurally, their mechanisms of action and resultant biological potencies exhibit key distinctions.
Executive Summary
All-trans-retinoic acid (ATRA) is the biologically active form of vitamin A that directly binds to and activates retinoic acid receptors (RARs), initiating a cascade of gene transcription that governs cellular proliferation, differentiation, and apoptosis.[1][2] this compound, a methyl ester of ATRA, is generally considered a pro-drug of retinoic acid. Its biological activity is largely, if not entirely, dependent on its hydrolysis to retinoic acid within the cellular environment. Consequently, the potency of this compound is contingent on the rate and efficiency of this enzymatic conversion. This guide will delve into the available experimental data to quantify these differences and provide the necessary context for researchers to select the appropriate compound for their studies.
Mechanism of Action: A Tale of Two Molecules
The biological effects of retinoids are primarily mediated through the nuclear retinoic acid receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ.[2] These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2]
Retinoic Acid (ATRA): As the natural ligand, ATRA directly binds to the ligand-binding pocket of RARs. This binding induces a conformational change in the receptor complex, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This switch from a repressive to an activating state initiates the transcription of target genes.[2]
This compound: In contrast, this compound is not considered a direct ligand for RARs. Its methyl ester group at the carboxyl end of the molecule prevents high-affinity binding to the RAR ligand-binding pocket. For this compound to exert a biological effect, it must first be hydrolyzed by intracellular esterases to form retinoic acid. This conversion is a critical and potentially rate-limiting step in its mechanism of action.
Quantitative Comparison of Biological Activity
Direct quantitative comparisons of the biological activity of this compound and retinoic acid in peer-reviewed literature are scarce. However, based on the established mechanism of action, a clear difference in potency is expected. The following table summarizes the known quantitative data for retinoic acid and provides a qualitative comparison for this compound.
| Parameter | All-trans-Retinoic Acid (ATRA) | This compound | Reference |
| RAR Binding Affinity (Kd) | ~0.2 - 0.7 nM for RARα, β, γ | Significantly lower to negligible | |
| RAR Transactivation (EC50) | ~3 - 20 nM | Dependent on hydrolysis rate; expected to be significantly higher than ATRA | |
| Cellular Uptake | Carrier-mediated and passive diffusion | Passive diffusion | |
| Requirement for Metabolism | No (already in active form) | Yes (hydrolysis to retinoic acid) |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of Methyl Retinoate and Other Retinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl Retinoate with other well-established retinoids. The analysis is supported by available experimental data and detailed methodologies for key assays, facilitating informed decisions in research and development.
This compound, the methyl ester of retinoic acid, is a synthetic retinoid derivative. Its biological activity is intrinsically linked to its conversion to retinoic acid (RA), the most biologically active endogenous retinoid. This guide compares the performance of this compound with key natural and synthetic retinoids, including all-trans retinoic acid (ATRA), retinol, and retinaldehyde, focusing on their interaction with nuclear retinoid receptors and their subsequent biological effects.
Retinoid Signaling Pathway
Retinoids exert their effects by binding to and activating two types of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a cascade of cellular responses that regulate cell proliferation, differentiation, and apoptosis.[1]
Comparative Performance Data
The efficacy of a retinoid is primarily determined by its binding affinity to RARs and its ability to activate transcription (transactivation). While extensive data is available for established retinoids, direct quantitative data for this compound is limited in publicly accessible literature. As a retinyl ester, this compound is considered a pro-drug that requires intracellular hydrolysis by esterases to yield retinoic acid, the active form that binds to RARs.[2] Consequently, its biological activity is expected to be lower and dependent on the rate of this metabolic conversion compared to retinoic acid itself.
Table 1: Retinoid Receptor Binding Affinity (Ki, nM)
| Compound | RARα (Ki, nM) | RARβ (Ki, nM) | RARγ (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| All-trans Retinoic Acid (ATRA) | ~0.2 | ~0.2 | ~0.2 |
| 9-cis Retinoic Acid | ~0.5 | ~0.5 | ~0.5 |
| Adapalene | >1000 | >1000 | ~2 |
| Tazarotene | ~2 | ~1 | ~0.5 |
Note: Data for ATRA, 9-cis Retinoic Acid, Adapalene, and Tazarotene are compiled from various sources for comparative purposes. The binding affinity of this compound is expected to be negligible prior to its hydrolysis to retinoic acid.
Table 2: Retinoid Receptor Transactivation (EC50, nM)
This table presents the half-maximal effective concentration (EC50) for the transactivation of RARs by different retinoids. A lower EC50 value signifies higher potency. Similar to binding affinity, the transactivation potential of this compound is contingent on its conversion to retinoic acid.
| Compound | RARα (EC50, nM) | RARβ (EC50, nM) | RARγ (EC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| All-trans Retinoic Acid (ATRA) | 169[3] | 9 | 2 |
| 9-cis Retinoic Acid | 13 | 173 | 58 |
| 4-oxo-Retinoic Acid | 33 | 8 | 89 |
| 13-cis-Retinoic Acid | 124 | 47 | 36 |
Note: The transactivation activity of this compound is dependent on its intracellular conversion to retinoic acid.
Key Experimental Methodologies
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate retinoid performance.
Experimental Workflow: Comparative Retinoid Activity Assessment
Receptor Binding Assay (Competitive Radioligand Binding Assay)
Objective: To determine the binding affinity (Ki) of test retinoids to RARs and RXRs.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) for binding to a specific receptor subtype.
Materials:
-
Recombinant human RARα, RARβ, RARγ, and RXRα proteins.
-
Radiolabeled ligand: [³H]-all-trans-retinoic acid.
-
Test compounds: this compound and other retinoids.
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test retinoids.
-
In a multi-well plate, incubate the recombinant receptor protein with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test retinoid or vehicle control.
-
Incubate the mixture at 4°C for a specified time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Reporter Gene Assay (Transactivation Assay)
Objective: To measure the ability of a retinoid to activate gene transcription mediated by a specific retinoid receptor.
Principle: Cells are transiently co-transfected with an expression vector for a specific retinoid receptor (e.g., RARα) and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE). The activation of the receptor by a retinoid leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Mammalian cell line (e.g., HEK293T or COS-7).
-
Expression vectors for human RARα, RARβ, and RARγ.
-
Reporter plasmid containing a RARE upstream of a luciferase gene (e.g., pGL3-RARE-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test retinoids.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After transfection, treat the cells with serial dilutions of the test retinoids or vehicle control for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the retinoid concentration and determine the EC50 value from the dose-response curve.
Cell Differentiation Assay (e.g., using HL-60 cells)
Objective: To assess the biological activity of retinoids by measuring their ability to induce differentiation of a specific cell line.
Principle: Human promyelocytic leukemia cells (HL-60) can be induced to differentiate into granulocyte-like cells by retinoids. The extent of differentiation can be quantified by measuring the expression of differentiation markers or by functional assays.
Materials:
-
HL-60 cell line.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS).
-
Test retinoids.
-
Nitroblue tetrazolium (NBT) for functional assay.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Flow cytometer and antibodies against cell surface differentiation markers (e.g., CD11b).
Procedure:
-
Culture HL-60 cells in suspension.
-
Treat the cells with various concentrations of the test retinoids or vehicle control for a specified period (e.g., 4-6 days).
-
NBT Reduction Assay (Functional Assay):
-
Harvest the cells and incubate them with NBT and PMA.
-
Differentiated cells will produce superoxide radicals that reduce the yellow NBT to a blue formazan precipitate.
-
Count the percentage of blue-black cells under a microscope.
-
-
Flow Cytometry (Marker Expression):
-
Stain the cells with a fluorescently labeled antibody against a differentiation marker (e.g., CD11b).
-
Analyze the cells by flow cytometry to quantify the percentage of cells expressing the marker.
-
Chemical Stability Assay (HPLC)
Objective: To evaluate the stability of retinoids under various conditions (e.g., in solution, in formulation, under light or heat stress).
Principle: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is used to separate and quantify the parent retinoid and its degradation products over time.
Materials:
-
HPLC system with a UV or MS detector.
-
Reversed-phase C18 column.
-
Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid).
-
Retinoid standards.
-
Solvents for sample preparation.
Procedure:
-
Prepare solutions or formulations of the test retinoids.
-
Expose the samples to the desired stress conditions (e.g., storage at different temperatures, exposure to UV light).
-
At various time points, take aliquots of the samples.
-
Extract the retinoids from the sample matrix if necessary.
-
Inject the samples into the HPLC system.
-
Separate the parent retinoid from its isomers and degradation products.
-
Quantify the amount of the parent retinoid remaining at each time point by comparing its peak area to a standard curve.
-
Calculate the degradation rate and half-life of the retinoid under the tested conditions.
References
- 1. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthetic Methyl Retinoate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds like Methyl retinoate is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of standard analytical techniques for validating the purity of this compound and evaluates its performance against its principal alternative, All-trans-retinoic acid (ATRA).
Comparison of Analytical Techniques for Purity Validation
A comprehensive assessment of purity is best achieved through a multi-technique approach. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary methods for the purity analysis of organic molecules such as this compound. Each technique offers distinct advantages and provides complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Intrinsic quantitative measurement based on the relationship between the integrated NMR signal intensity and the number of protons contributing to that signal. |
| Typical Limit of Detection (LOD) | ~0.1 µg/mL | ~10 ng/mL | ~0.1 mg/mL |
| Typical Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~50 ng/mL | ~0.3 mg/mL |
| Linearity (R²) | >0.999 | >0.99 | Not applicable (direct method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Advantages | High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for routine quality control. | High separation efficiency and definitive identification of volatile impurities through mass spectral libraries. | Primary analytical method that does not require a reference standard of the analyte itself. Provides structural information and is non-destructive. |
| Limitations | Requires the analyte to be soluble in the mobile phase. Quantification relies on a reference standard of the analyte. | Limited to thermally stable and volatile compounds. May require derivatization for certain analytes. | Lower sensitivity compared to chromatographic techniques. Requires a high-purity internal standard for absolute quantification. |
Performance Comparison: this compound vs. All-trans-retinoic acid (ATRA)
In many biological systems, this compound is considered a pro-drug of All-trans-retinoic acid (ATRA), as it can be hydrolyzed to ATRA, the biologically active form that binds to retinoic acid receptors (RARs). Therefore, a direct comparison of their biological performance is crucial for researchers selecting a compound for their studies.
| Compound | Biological Activity | Potency | Key Considerations |
| This compound | Induces cellular differentiation and activates retinoid signaling pathways. | Generally considered to have similar, though potentially slightly lower, potency compared to ATRA in vitro, as it requires conversion to the active acid form. | May offer advantages in terms of stability and cell permeability compared to ATRA. The rate of hydrolysis to ATRA can influence its effective concentration and duration of action. |
| All-trans-retinoic acid (ATRA) | The endogenous ligand for retinoic acid receptors (RARs) and a potent regulator of gene expression involved in cell growth, differentiation, and apoptosis.[1][2] | High potency in activating RARs and inducing differentiation in various cell lines, such as F9 embryonal carcinoma cells.[3] | Prone to isomerization and degradation, particularly when exposed to light and air, which can affect its potency over time. |
One study evaluating the differentiation of chick embryo metatarsal skin explants found that this compound exhibited similar activity to ATRA in inducing mucous metaplasia.[4] For quantitative comparisons, researchers should consider performing dose-response studies in their specific experimental system, such as a Retinoic Acid Receptor (RAR) activation assay or a cell differentiation assay using a model cell line like F9.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar retinoid compounds and can be adapted for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The mobile phase composition may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 350 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity of the this compound sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile impurities in a this compound sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and the spectra of minor peaks can be used to identify impurities by comparison with a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the determination of the purity of this compound using an internal standard method.[1]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher), analytical balance (readability ± 0.01 mg).
-
Materials: this compound sample, certified internal standard (e.g., maleic acid, purity > 99.5%), deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Mandatory Visualizations
Caption: Experimental workflow for the purity validation of synthetic this compound.
Caption: Simplified diagram of the retinoid signaling pathway.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. The Retinoic Acid Receptor-α mediates human T-cell activation and Th2 cytokine and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of retinoic acid and retinol during differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Methyl Retinoate: A Comparative Analysis of its Cross-Reactivity with Retinoid-Binding Proteins
For researchers, scientists, and drug development professionals, understanding the specific interactions of retinoid analogs with their binding proteins is paramount for the design of targeted therapeutics. This guide provides a comparative analysis of methyl retinoate's binding affinity for cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), supported by experimental data and detailed methodologies.
This compound, an uncharged derivative of all-trans-retinoic acid, exhibits significantly different binding characteristics compared to its parent compound and other retinoids. This distinction is crucial for its potential pharmacological applications, as the interaction with intracellular retinoid-binding proteins dictates the metabolic fate and biological activity of retinoids.
Comparative Binding Affinities
Experimental evidence indicates a stark contrast in the ability of this compound to bind to the two major classes of intracellular retinoid-binding proteins: CRBPs and CRABPs.
Cellular Retinol-Binding Proteins (CRBP I and CRBP II)
Studies have shown that this compound does not exhibit significant binding to either CRBP I or CRBP II.[1] This lack of interaction is attributed to steric hindrance within the binding pocket of these proteins. The carboxymethyl group of this compound cannot be accommodated in the binding site, which is highly specific for the hydroxyl group of retinol.[1]
Cellular Retinoic Acid-Binding Proteins (CRABP I and CRABP II)
While direct quantitative binding data for this compound with CRABPs is not extensively reported in the reviewed literature, the well-established binding mechanism of all-trans-retinoic acid (ATRA) to these proteins allows for a strong inference. The high-affinity binding of ATRA to CRABP I and CRABP II is critically dependent on the interaction of its carboxylate group with a trio of key amino acid residues (Arginine 132, Tyrosine 134, and Arginine 111 in CRABP II) within the binding pocket.[2] The esterification of this carboxylate group to a carboxymethyl group in this compound is highly likely to disrupt these crucial interactions, leading to a significant reduction or complete lack of binding affinity.
The following table summarizes the known binding affinities of key retinoids to their respective binding proteins, highlighting the inferred lack of significant interaction for this compound.
| Compound | Binding Protein | Dissociation Constant (Kd) | Reference |
| This compound | CRBP I / CRBP II | No significant binding | [1] |
| CRABP I / CRABP II | Not reported; inferred to be very low to negligible | ||
| all-trans-Retinol | CRBP I | ~15 nM | [1] |
| CRBP II | Not specified in provided results | ||
| all-trans-Retinoic Acid | CRABP I | 1.5 nM - 6.8 nM | |
| CRABP II | 4.7 nM - 39 nM | ||
| 9-cis-Retinol | CRBP I | 11 nM | |
| CRBP II | 68 nM | ||
| 9-cis-Retinal | CRBP I | 8 nM | |
| CRBP II | 5 nM |
Retinoid Signaling Pathway
The binding of retinoids to their respective intracellular binding proteins is the initial step in a complex signaling cascade that ultimately regulates gene expression. The diagram below illustrates the canonical retinoid signaling pathway.
Experimental Protocols
The binding of retinoids to their cognate binding proteins is commonly assessed using competitive binding assays, often employing fluorescence spectroscopy.
Fluorescence Displacement Assay
This method relies on the displacement of a fluorescent ligand from the binding protein by a competing non-fluorescent ligand. The decrease in fluorescence intensity is proportional to the binding affinity of the competitor.
Materials:
-
Purified recombinant CRBP or CRABP protein
-
Fluorescent retinoid probe (e.g., a fluorescent derivative of retinol or retinoic acid)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
A solution of the purified binding protein is prepared in the assay buffer.
-
The fluorescent retinoid probe is added to the protein solution and incubated to allow for binding, resulting in a stable fluorescent signal.
-
The test compound (competitor) is then titrated into the protein-probe solution at increasing concentrations.
-
After an incubation period to reach equilibrium, the fluorescence intensity is measured at each competitor concentration.
-
The data is plotted as fluorescence intensity versus competitor concentration. The concentration of the competitor that displaces 50% of the fluorescent probe (IC50) is determined.
-
The dissociation constant (Kd) of the test compound can then be calculated using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
The following diagram illustrates the workflow for a typical competitive binding assay.
Conclusion
The available evidence strongly indicates that this compound has negligible cross-reactivity with cellular retinol-binding proteins due to steric incompatibility. While direct binding studies with cellular retinoic acid-binding proteins are not as prevalent, the fundamental mechanism of ligand recognition by CRABPs suggests that the esterified carboxyl group of this compound would prevent high-affinity binding. This lack of interaction with the primary intracellular retinoid chaperones distinguishes this compound from other retinoids and has significant implications for its bioavailability, metabolism, and potential as a therapeutic agent. Further direct binding studies on CRABPs would be beneficial to definitively quantify the binding affinity of this compound.
References
A Comparative Guide to Methyl Retinoate and Etretinate in Dermatological Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of methyl retinoate and etretinate, two retinoids with applications in dermatology. Retinoids, derivatives of vitamin A, are a cornerstone in the treatment of various skin disorders due to their profound effects on cell proliferation, differentiation, and inflammation. Etretinate, a second-generation aromatic retinoid, has a well-documented history in the management of severe psoriasis. In contrast, this compound, the methyl ester of retinoic acid, is less extensively studied in dermatological contexts.
This document aims to present a side-by-side comparison based on available scientific literature. It is important to note that direct comparative studies between this compound and etretinate are scarce. Therefore, this guide synthesizes data from individual studies on each compound and, where necessary, draws inferences from studies on closely related molecules, such as all-trans retinoic acid (tretinoin), to provide a comprehensive, albeit indirect, comparison. The limitations of such comparisons are duly noted, and this guide is intended to serve as a foundational resource to stimulate further targeted research.
Chemical and Pharmacokinetic Properties
| Property | This compound | Etretinate |
| Chemical Formula | C21H30O2 | C23H30O3 |
| Molecular Weight | 314.47 g/mol | 354.5 g/mol |
| Structure | All-trans retinoic acid methyl ester | Aromatic retinoid (ethyl ester) |
| Administration | Primarily topical (inferred from related compounds) | Oral |
| Metabolism | Likely hydrolyzed to retinoic acid in the skin | Metabolized in the liver to its active metabolite, acitretin. Can be reverse-metabolized back to etretinate in the presence of alcohol. |
| Half-life | Not well-documented | Very long elimination half-life (up to 120 days) due to storage in adipose tissue. |
Mechanism of Action
Both this compound and etretinate exert their effects by modulating gene expression through nuclear retinoid receptors.
General Retinoid Signaling Pathway:
Retinoids enter the cell and bind to cellular retinoic acid-binding proteins (CRABPs), which transport them to the nucleus. In the nucleus, they bind to and activate two types of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in cellular processes crucial for skin health, including:
-
Cell Proliferation and Differentiation: Retinoids can normalize the abnormal proliferation and differentiation of keratinocytes, which is a hallmark of conditions like psoriasis.
-
Inflammation: They possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and other inflammatory mediators.
Caption: General signaling pathway of retinoids in a target cell.
Specifics for Etretinate:
Etretinate is a prodrug that is metabolized to acitretin, its active form. Acitretin binds to all three subtypes of RARs (α, β, and γ). Its therapeutic effects in psoriasis are attributed to its ability to:
-
Inhibit Keratinocyte Hyperproliferation: Studies have shown a significant reduction in the proliferation of keratinocytes.
-
Promote Keratinocyte Differentiation: It helps normalize the abnormal differentiation process in psoriatic skin.
-
Exert Anti-inflammatory Effects: Etretinate reduces the infiltration of inflammatory cells into the skin and decreases the production of pro-inflammatory cytokines like interleukin-1 (IL-1) and IL-8.
Inferred Mechanism for this compound:
As the methyl ester of all-trans retinoic acid, this compound is expected to be a prodrug that is hydrolyzed to retinoic acid within the skin. Retinoic acid is a potent agonist for all RAR subtypes. However, molecular modeling studies on synthetic retinoid analogues suggest that their methyl esters may exhibit a reduced binding affinity for RARs compared to their corresponding carboxylic acids. This could imply that this compound might be less potent than retinoic acid, but this requires direct experimental confirmation.
Performance in Dermatological Models: A Comparative Summary
Direct comparative data is unavailable. The following table summarizes quantitative data from separate studies on etretinate and all-trans retinoic acid (as a proxy for this compound's active form).
| Parameter | Etretinate | All-trans Retinoic Acid (Tretinoin) |
| Effect on Keratinocyte Proliferation | 62% reduction in keratinocyte proliferation in psoriatic lesions after 8 weeks of systemic treatment (0.75 mg/kg/day)[1]. | In vitro, inhibits proliferation of rapidly growing normal human keratinocytes. In growth factor-deficient medium, it can stimulate quiescent keratinocyte growth. |
| Clinical Efficacy in Psoriasis | 64% decrease in clinical severity (Psoriasis Area and Severity Index - PASI) after 8 weeks of systemic treatment (0.75 mg/kg/day)[1]. | In a psoriatic skin model, it reduced epidermal thickness and restored the expression of differentiation markers. |
| Anti-inflammatory Effects | Inhibited PMA-stimulated IL-1α and IL-8 secretion from normal human keratinocytes in vitro[2]. | Suppresses the expression of various pro-inflammatory cytokines. |
| Effect on Epidermal Thickness | 44% decrease in epidermal thickness in psoriatic lesions after 8 weeks of treatment[1]. | In a human skin organ culture model, it can increase epidermal thickness. |
Experimental Protocols
1. In Vitro Keratinocyte Proliferation and Cytokine Secretion Assay (for Etretinate)
-
Cell Culture: Normal human keratinocytes (NHKs) are cultured in Keratinocyte Growth Medium (KGM). For some experiments, cells are grown in a growth factor-deficient Keratinocyte Basic Medium (KBM). A human squamous cell carcinoma cell line (HSC-1) can also be used, cultured in DMEM with 20% FCS.
-
Treatment: Etretinate, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. Phorbol 12-myristate 13-acetate (PMA) can be used as a stimulant to induce proliferation and cytokine secretion.
-
Proliferation Assay: Cell proliferation can be measured using various methods, such as [3H]thymidine incorporation assay or a colorimetric assay like the MTT assay, after a specified incubation period (e.g., 24-72 hours).
-
Cytokine Analysis: Supernatants from the cell cultures are collected after the treatment period. The concentrations of cytokines such as IL-1α and IL-8 are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are typically expressed as a percentage of the control (untreated or vehicle-treated cells). Statistical analysis is performed to determine the significance of the observed effects.
2. Psoriasis Clinical Trial Protocol (for Etretinate)
-
Study Design: A prospective, open-label, or double-blind, placebo-controlled clinical trial.
-
Patient Population: Patients with moderate to severe plaque psoriasis are recruited. The severity of the disease is assessed using the Psoriasis Area and Severity Index (PASI) score at baseline.
-
Treatment Regimen: Patients are administered a specific oral dose of etretinate (e.g., 0.75 mg/kg/day) for a defined period (e.g., 8 weeks).
-
Efficacy Assessment: The primary efficacy endpoint is the percentage change in the PASI score from baseline to the end of the treatment period. Skin biopsies may be taken before and after treatment for histological and immunohistochemical analysis.
-
Biomarker Analysis: Skin biopsy samples can be analyzed for markers of keratinocyte proliferation (e.g., Ki-67 staining), differentiation (e.g., filaggrin expression), and inflammation (e.g., infiltration of T-lymphocytes and expression of inflammatory markers like HLA-DR and ICAM-1).
-
Data Analysis: The mean percentage reduction in PASI score and changes in biomarker expression are calculated and statistically analyzed.
Experimental Workflow Visualization
References
An In Vivo Comparative Guide: Methyl Retinoate and Isotretinoin
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the landscape of dermatological therapeutics, retinoids stand as a cornerstone for the management of various skin disorders, most notably acne vulgaris. Isotretinoin, a first-generation oral retinoid, is renowned for its profound efficacy in severe, recalcitrant acne. In contrast, methyl retinoate, an ester of retinoic acid, represents a less-explored topical alternative. This guide provides a detailed in vivo comparison of these two compounds, drawing upon available experimental data.
Disclaimer: Direct in vivo comparative studies between this compound and isotretinoin are conspicuously absent in the current scientific literature. The following comparison is synthesized from extensive in vivo data on isotretinoin and limited, dated in vivo and in vitro data on this compound and the established metabolic pathways of retinoid esters. The information regarding this compound's in vivo performance is therefore largely inferred and highlights a significant gap in dermatological research.
Mechanism of Action: A Tale of Two Pathways
Isotretinoin's therapeutic effects are multifactorial, targeting all major etiological factors of acne.[1] It significantly reduces sebum production by inducing apoptosis in sebaceous gland cells, inhibits the growth of Cutibacterium acnes, normalizes follicular keratinization, and possesses anti-inflammatory properties.[1][2][3] While its exact molecular mechanism is not fully elucidated, it is believed to act as a pro-drug, being intracellularly converted to metabolites that are agonists for retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1]
This compound, as a retinoid ester, is presumed to function as a prodrug that is hydrolyzed by esterases in the skin to its active form, all-trans-retinoic acid (tretinoin). This active metabolite then binds to nuclear retinoids receptors (RARs and RXRs) to modulate gene expression, influencing processes like cell proliferation and differentiation. The in vivo activity of retinoid esters is correlated with their rate of hydrolysis in the skin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Methyl Retinoate as an Internal Standard for Retinoic Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of retinoic acid (RA), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comparative overview of methyl retinoate as a potential internal standard, alongside more established alternatives, supported by experimental data and detailed protocols.
Introduction to Internal Standards in Retinoic Acid Analysis
The quantification of endogenous retinoic acid is essential for understanding its roles in various physiological and pathological processes. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose. The use of an internal standard (IS) is crucial to correct for variations in sample preparation, extraction efficiency, and instrument response.
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally analogous to the analyte to ensure similar behavior during extraction and chromatography.
-
Co-elution (or close elution): It should elute near the analyte of interest without causing interference.
-
Similar Ionization Efficiency (for MS-based methods): It should exhibit comparable ionization characteristics to the analyte.
-
Stability: It must be stable throughout the analytical process.
-
Not Endogenously Present: The internal standard should not be naturally present in the biological samples being analyzed.
Comparison of Internal Standards for Retinoic Acid Quantification
While this compound is structurally related to retinoic acid, its use as an internal standard is not well-documented in peer-reviewed literature. The most commonly cited and validated internal standard for retinoic acid quantification is all-trans-4,4-dimethyl-retinoic acid (4,4-dimethyl-RA) . Other compounds like retinyl acetate and acitretin have also been used in specific contexts.
The following table summarizes the comparison between these internal standards.
| Feature | This compound | all-trans-4,4-dimethyl-RA | Retinyl Acetate | Acitretin |
| Structural Similarity to Retinoic Acid | High (ester of retinoic acid) | Very High (synthetic analog) | Moderate (ester of retinol) | High (synthetic retinoid) |
| Reported Use in Literature | Limited to non-existent for quantification | Extensive[1][2][3][4][5] | Used for retinol and retinyl esters | Reported in some studies |
| Key Advantages | Potentially similar chromatographic behavior. | Proven to mirror the extraction efficiency and isomerization of retinoic acid. | Useful for simultaneous analysis of retinol and its esters. | Commercially available synthetic drug. |
| Key Disadvantages | Lack of validation data on its performance, potential for hydrolysis back to retinoic acid. | Higher cost compared to simpler compounds. | Different chemical properties compared to the more polar retinoic acid. | Structural differences might lead to variations in extraction and ionization efficiency. |
| Typical Analytical Method | Inferred to be compatible with LC-MS/MS and HPLC-UV. | LC-MS/MS, HPLC-UV. | HPLC-UV. | LC-MS/MS. |
Experimental Data Summary
The majority of published experimental data focuses on the validation and application of 4,4-dimethyl-RA as an internal standard. Key performance metrics from studies utilizing 4,4-dimethyl-RA are presented below.
| Parameter | Method | Value/Range | Reference |
| Linear Range | LC-MS/MS | 20 fmol to 10 pmol | |
| Limit of Detection (LOD) | LC-MS/MS | 10 fmol | |
| Intra-assay Precision (CV%) | LC-MS/MS | 5.4 ± 0.4% | |
| Inter-assay Precision (CV%) | LC-MS/MS | 8.9 ± 1.0% | |
| Recovery | LC-MS/MS | 80% ± 11% (tissues) to 95% ± 4% (serum) |
No comparable quantitative data for this compound as an internal standard for retinoic acid quantification was found in the reviewed literature.
Experimental Protocols
Below is a detailed, widely-cited protocol for the quantification of retinoic acid using 4,4-dimethyl-RA as an internal standard. This protocol can serve as a foundation for developing and validating a method using methyl retinooate, with the caveat that extensive validation would be required.
Protocol: Quantification of Retinoic Acid in Biological Samples using LC-MS/MS with 4,4-dimethyl-RA as an Internal Standard
1. Sample Preparation and Extraction
-
All procedures should be performed under yellow or red light to prevent isomerization of retinoids.
-
To a known amount of tissue homogenate (e.g., 10-20 mg wet weight) or serum, add a known amount of 4,4-dimethyl-RA internal standard solution (e.g., 10 µL of 50 nM in acetonitrile).
-
Add 1 mL of 0.025 M KOH in ethanol and vortex thoroughly.
-
Perform a liquid-liquid extraction by adding 10 mL of hexane, vortexing, and centrifuging to separate the phases.
-
Remove the upper hexane layer (which contains less polar retinoids like retinol and retinyl esters).
-
Acidify the remaining aqueous phase by adding 4 M HCl.
-
Extract the acidified aqueous phase again with 10 mL of hexane. The retinoic acid and the internal standard will partition into this hexane layer.
-
Evaporate the final hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 60 µL of acetonitrile).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., Supelco ABZ+C18, 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: Acetonitrile/methanol/water/formic acid (40:30:30:0.1, v/v/v/v).
-
Mobile Phase B: Acetonitrile/methanol/water/formic acid (55:30:15:0.1, v/v/v/v).
-
Gradient: A linear gradient from 100% A to 100% B over 5 minutes, hold at 100% B for 14 minutes, then return to initial conditions.
-
Flow Rate: 200 µL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Retinoic Acid: m/z 301.2 -> 205.2
-
4,4-dimethyl-RA: m/z 329.3 -> 151.1
-
-
Dwell times and other MS parameters should be optimized for the specific instrument used.
-
3. Quantification
-
Generate a calibration curve using known concentrations of retinoic acid standard spiked with a constant concentration of the 4,4-dimethyl-RA internal standard.
-
Plot the ratio of the peak area of retinoic acid to the peak area of the internal standard against the concentration of retinoic acid.
-
Determine the concentration of retinoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Retinoic Acid Signaling Pathway and Analytical Workflow
To provide further context for researchers, the following diagrams illustrate the biological pathway of retinoic acid and a typical analytical workflow.
Caption: Retinoic acid synthesis and nuclear signaling pathway.
Caption: Experimental workflow for retinoic acid quantification.
Conclusion and Recommendations
The choice of an internal standard is paramount for the accurate quantification of retinoic acid. Based on the available scientific literature, all-trans-4,4-dimethyl-retinoic acid is the most robust and well-validated internal standard for this purpose . Its performance characteristics are well-documented, and it has been shown to effectively mimic the behavior of endogenous retinoic acid during sample processing and analysis.
While This compound is structurally similar to retinoic acid and could theoretically serve as an internal standard, there is a significant lack of published data validating its use. Researchers considering this compound would need to undertake a thorough validation study to demonstrate its suitability, including assessments of its extraction recovery, chromatographic behavior, ionization efficiency, and stability relative to retinoic acid. Until such data is available, 4,4-dimethyl-RA remains the recommended internal standard for the precise and accurate quantification of retinoic acid in biological matrices .
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of Methyl Retinoate and All-Trans Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of methyl retinoate and its parent compound, all-trans retinoic acid (ATRA). While direct comparative studies on the biological activity of this compound are limited in contemporary scientific literature, this document synthesizes the available information to offer a comprehensive overview. The central hypothesis is that this compound functions as a prodrug, with its biological effects contingent on its conversion to the biologically active ATRA.
Overview of All-Trans Retinoic Acid (ATRA)
All-trans retinoic acid is a critical signaling molecule and a metabolite of vitamin A. It plays a pivotal role in various biological processes, including cell growth, differentiation, and apoptosis. Its effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs), which in turn regulate the transcription of a multitude of target genes.
This compound: A Prodrug Perspective
This compound is the methyl ester of all-trans retinoic acid. In biological systems, it is presumed to be hydrolyzed by esterase enzymes into ATRA. Therefore, the biological potency of this compound is intrinsically linked to the efficiency of this conversion. The primary enzymes responsible for the hydrolysis of retinyl esters, and likely this compound, are carboxylesterases, which are present in various tissues, including the liver, intestine, and skin.
Quantitative Comparison of Biological Potency
The following tables summarize the quantitative data on the biological potency of ATRA. Due to the scarcity of direct comparative studies, data for this compound is largely unavailable. The potency of this compound would theoretically be lower than ATRA, depending on the rate and extent of its hydrolysis to ATRA in the specific biological context.
Table 1: Activation of Retinoic Acid Receptors (RARs)
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| All-Trans Retinoic Acid (ATRA) | RARα | Transactivation Assay | 169 | [1] |
| All-Trans Retinoic Acid (ATRA) | RARβ | Transactivation Assay | 9 | [1] |
| All-Trans Retinoic Acid (ATRA) | RARγ | Transactivation Assay | 2 | [1][2] |
| This compound | RARα, β, γ | - | Data not available | - |
Table 2: Induction of Cell Differentiation
| Compound | Cell Line | Biological Effect | Concentration | Reference |
| All-Trans Retinoic Acid (ATRA) | NB4 (Acute Promyelocytic Leukemia) | Induction of maturation | Not specified | [1] |
| All-Trans Retinoic Acid (ATRA) | LA-N-5 (Neuroblastoma) | Neurite outgrowth | 5-10 fold less potent than 9-cis-RA | |
| All-Trans Retinoic Acid (ATRA) | U87-MG & A172 (Glioblastoma) | Downregulation of stemness markers | 1 µM | |
| All-Trans Retinoic Acid (ATRA) | C3H10T1/2 (Mesenchymal Stem Cells) | Stimulates osteoblast differentiation | Not specified | |
| This compound | - | - | Data not available | - |
Table 3: Regulation of Gene Expression
| Compound | Cell Line | Gene | Regulation | Fold Change | Reference |
| All-Trans Retinoic Acid (ATRA) | U87-MG (Glioblastoma) | SOX2 mRNA | Downregulation | 3.7-fold | |
| All-Trans Retinoic Acid (ATRA) | U87-MG (Glioblastoma) | Nestin mRNA | Downregulation | 4.1-fold | |
| All-Trans Retinoic Acid (ATRA) | A172 (Glioblastoma) | SOX2 mRNA | Downregulation | 2.9-fold | |
| All-Trans Retinoic Acid (ATRA) | A172 (Glioblastoma) | Nestin mRNA | Downregulation | 3.3-fold | |
| This compound | - | - | - | Data not available | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and a proposed experimental approach for comparison, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted to directly compare the biological potency of this compound and ATRA.
RAR Transactivation Assay
-
Objective: To measure the ability of a compound to activate retinoic acid receptors.
-
Methodology:
-
Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are co-transfected with an expression vector for a specific RAR isotype (RARα, RARβ, or RARγ) and a reporter plasmid containing a retinoic acid response element (RARE) linked to a luciferase reporter gene (RARE-tk-Luc).
-
Treatment: After transfection, cells are treated with a range of concentrations of the test compound (e.g., ATRA or this compound) or vehicle control.
-
Luciferase Assay: Following a 24-48 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The concentration of the compound that produces a half-maximal response (EC50) is calculated from the dose-response curve.
-
Cell Differentiation Assay (Neuroblastoma Model)
-
Objective: To assess the ability of a compound to induce neuronal differentiation.
-
Methodology:
-
Cell Culture: LA-N-5 human neuroblastoma cells are cultured in appropriate growth medium.
-
Treatment: Cells are treated with various concentrations of the test compound or vehicle control.
-
Morphological Analysis: After a defined treatment period (e.g., 7 days), cells are examined microscopically for neurite outgrowth, a hallmark of neuronal differentiation. The length of neurites can be quantified using imaging software.
-
Marker Analysis: The expression of differentiation markers, such as acetylcholinesterase activity or specific neuronal proteins (e.g., βIII-tubulin), can be quantified by biochemical assays or immunofluorescence, respectively.
-
Gene Expression Analysis (Glioblastoma Model)
-
Objective: To determine the effect of a compound on the expression of specific target genes.
-
Methodology:
-
Cell Culture: U87-MG or A172 human glioblastoma cells are cultured under conditions that enrich for stem-like cells (neurosphere-promoting conditions).
-
Treatment: Cells are treated with the test compound (e.g., 1 µM ATRA) or vehicle control for a specified duration (e.g., 5 days).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., SOX2, Nestin) and housekeeping genes (for normalization) are quantified by qPCR using specific primers.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping genes, and expressed as a fold change relative to the vehicle-treated control.
-
Conclusion
All-trans retinoic acid is a potent regulator of diverse biological processes, with its activity being well-characterized across numerous experimental systems. This compound, as the methyl ester of ATRA, is logically positioned as a prodrug whose biological efficacy is dependent on its conversion to ATRA. The available, albeit limited, historical data suggests that this compound does possess biological activity.
To definitively establish the relative potency of this compound, direct comparative studies employing the experimental protocols outlined in this guide are essential. Such research would provide valuable data for drug development professionals and researchers interested in the therapeutic potential of retinoids. The key determinant of this compound's potency will be the rate and efficiency of its hydrolysis to ATRA by cellular esterases, a factor that is likely to vary across different cell types and tissues.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methyl Retinoate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the proper disposal of all laboratory chemicals. Methyl retinoate, a retinoid compound, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Disposal Plan
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste.
-
Avoid Contamination: Prevent this compound from entering drains or waterways, as it is expected to be very toxic to aquatic life with long-lasting effects.[1][2]
-
Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures. Collect the residue in a sealed container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste characterization, collection, storage, and transfer.
1. Waste Characterization and Classification:
While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly assigned, it should be managed as hazardous waste. Your institution's Environmental Health and Safety (EHS) department will provide the final determination, but it may be classified based on the following characteristics:
-
Toxicity (D-Code): Retinoids as a class are known for their biological activity and potential toxicity. If the waste fails the Toxicity Characteristic Leaching Procedure (TCLP), it would be assigned a D-code.
-
Listed Waste (P- or U-Code): If the this compound is a discarded commercial chemical product, it could potentially be classified as a U- or P-listed waste. This is less likely in a research setting where it is used as a reagent.
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including pure substance, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Container Compatibility: The container must be made of a material compatible with this compound and any solvents used.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it segregated from strong oxidizing agents.
3. Labeling and Storage:
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid this compound," "this compound in methanol solution").[3][4][5]
-
Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
4. Disposal and Pickup:
-
Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90 or 180 days), contact your EHS department to arrange for a waste pickup.
-
Professional Disposal: Do not attempt to dispose of this compound waste through regular trash or down the sink. It must be disposed of through a licensed hazardous waste disposal facility.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of retinoids.
| Parameter | Value/Information | Source |
| CAS Number | 339-16-2 | |
| Molecular Formula | C21H30O2 | |
| Molecular Weight | 314.46 g/mol | |
| Toxicity | Suspected of damaging fertility or the unborn child. Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | |
| RCRA Waste Code | Not specifically listed. Must be evaluated for characteristic waste properties (e.g., toxicity). Consult your institution's EHS department. | |
| UN Number (for transport of similar compounds) | UN 3077 (for environmentally hazardous substance, solid, n.o.s.) |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and are implemented by institutional Environmental Health and Safety (EHS) departments.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the decision-making and operational workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
